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  • Product: 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid
  • CAS: 916420-57-0

Core Science & Biosynthesis

Foundational

Spectroscopic Signature of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. In the absence of a publicly available, complete experime...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. In the absence of a publicly available, complete experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a detailed and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a thorough understanding of the spectroscopic properties of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Overview

3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is a substituted aromatic carboxylic acid. Its structure comprises a 1,3,5-trisubstituted benzene ring bearing a methyl group, a trifluoromethoxy group, and a propionic acid side chain. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

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Caption: Molecular Structure of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, providing justifications based on established spectroscopic principles and data from analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic and adjacent methylene protons of the propionic acid chain, the methyl group protons, and the acidic proton of the carboxyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this region. Its chemical shift is concentration and solvent dependent.[1]
Aromatic (Ar-H)6.8 - 7.2Multiplet3HThe three protons on the 1,3,5-trisubstituted benzene ring will appear as a complex multiplet. The electron-donating methyl group and electron-withdrawing trifluoromethoxy group will influence their precise chemical shifts.
Benzylic (-CH₂-Ar)2.90 - 3.10Triplet2HThese protons are adjacent to the aromatic ring and will be deshielded. They will appear as a triplet due to coupling with the adjacent methylene group.
Methylene (-CH₂-COOH)2.60 - 2.80Triplet2HThese protons are alpha to the carbonyl group and will be deshielded. They will appear as a triplet due to coupling with the benzylic methylene group.
Methyl (Ar-CH₃)2.30 - 2.40Singlet3HThe protons of the methyl group attached to the aromatic ring will appear as a singlet in this region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Carboxylic Acid (-C OOH)175 - 180The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this downfield region.[1]
Aromatic (Ar-C)110 - 160The six aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon bearing the trifluoromethoxy group will be significantly affected by the electronegative oxygen and fluorine atoms. The carbon attached to the methyl group will be slightly shielded, while the carbon attached to the propionic acid side chain will also show a characteristic shift.
Trifluoromethoxy (-OC F₃)118 - 122 (quartet)The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
Benzylic (-C H₂-Ar)35 - 40This carbon is attached to the aromatic ring and will be found in this region.
Methylene (-C H₂-COOH)30 - 35This carbon is alpha to the carbonyl group and will be slightly deshielded.
Methyl (Ar-C H₃)20 - 25The methyl carbon attached to the aromatic ring will appear in this upfield region.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples.[2][3][4]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Justification
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThis very broad and characteristic absorption is due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5][6][7]
C-H Stretch (Aromatic)3000 - 3100MediumThese absorptions are characteristic of C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000MediumThese absorptions arise from the C-H bonds of the methyl and methylene groups.
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch of a carboxylic acid is a very strong and sharp absorption. Its position can be influenced by hydrogen bonding.[5][6][7]
C=C Stretch (Aromatic)1450 - 1600Medium to WeakThese bands are due to the carbon-carbon stretching vibrations within the aromatic ring.
C-F Stretch (Trifluoromethoxy)1100 - 1300StrongThe C-F stretching vibrations of the trifluoromethoxy group are expected to give rise to strong absorptions in this region.
C-O Stretch1000 - 1300StrongThis region will contain C-O stretching vibrations from the carboxylic acid and the trifluoromethoxy group.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a compound like 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, analysis would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[8][9]

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₁F₃O₃ = 250.06 g/mol ).

  • Key Fragmentation Pathways:

    • Loss of the carboxyl group (-COOH): A significant fragment may be observed at M-45, corresponding to the loss of the carboxylic acid functional group.

    • McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which would result in a characteristic fragmentation pattern.

    • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the adjacent methylene carbon is a common fragmentation pathway for compounds with this structure. This would result in a fragment corresponding to the substituted benzyl cation.

    • Loss of the trifluoromethoxy group (-OCF₃): Fragmentation involving the loss of the trifluoromethoxy group or parts of it is also possible.

Experimental Protocols

The following sections provide standardized protocols for the acquisition of high-quality spectroscopic data for small organic molecules like 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

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NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Filter Filter into NMR tube Dissolve->Filter Spectrometer 400 MHz Spectrometer Filter->Spectrometer Acquire1H Acquire ¹H Spectrum Spectrometer->Acquire1H Acquire13C Acquire ¹³C Spectrum Spectrometer->Acquire13C Process Fourier Transform, Phase & Baseline Correction Acquire1H->Process Acquire13C->Process Analyze Analyze Spectra Process->Analyze

Caption: Generalized workflow for NMR data acquisition and processing.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11] Filter the solution into a clean 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

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FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing PlaceSample Place small amount of solid on ATR crystal FTIR FTIR Spectrometer PlaceSample->FTIR CollectBG Collect Background Spectrum FTIR->CollectBG CollectSample Collect Sample Spectrum CollectBG->CollectSample Process Generate Absorbance Spectrum CollectSample->Process Analyze Analyze Peaks Process->Analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis Dissolve Dissolve sample in volatile solvent Inject Inject into GC Dissolve->Inject Separate Separation on GC column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer Ionize->Detect GenerateSpectrum Generate Mass Spectrum Detect->GenerateSpectrum Analyze Analyze M⁺ and Fragmentation GenerateSpectrum->Analyze

Caption: General workflow for GC-MS analysis.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester may be necessary for efficient GC analysis. [8]2. Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. [9]3. Data Acquisition:

    • Inject the sample solution into the GC.

    • The compound will be separated from the solvent and any impurities on the GC column.

    • Upon elution from the column, the compound enters the mass spectrometer where it is ionized (typically at 70 eV) and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral signature has been constructed. The included experimental protocols offer a standardized approach for the acquisition of high-quality data for this and similar compounds. This guide serves as a valuable resource for researchers and scientists in the fields of chemical synthesis, drug discovery, and analytical chemistry, enabling a deeper understanding of the structural characteristics of this molecule.

References

  • NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Journal Name, Year, Vol(Issue), pp-pp.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Protein Science. Retrieved from [Link]

  • 3-Phenylpropionic acid, 2-biphenyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. JEOL Application Notes. Retrieved from [Link]

  • Supplementary Material - The Royal Society of Chemistry. RSC Publishing.
  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Journal of Chemical Technology & Biotechnology.
  • 3-Phenylpropionic acid - ORGANIC SPECTROSCOPY INTERNATIONAL. (2017, July 24). Retrieved from [Link]

  • 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. (2016, January 5). ResearchGate. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. RSC Publishing.
  • 3-Phenylpropionic acid - SpectraBase. SpectraBase. Retrieved from [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024, July 18). PubMed. Retrieved from [Link]

  • The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy.
  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Bruker.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Molecules. Retrieved from [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS. Erndim. Retrieved from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2021, October 31). ResearchGate. Retrieved from [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved from [Link]

  • 3-Phenylpropionic acid, oct-3-en-2-yl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Retrieved from [Link]

  • 1,1′-bis(di-tert-butylphosphino) ferrocene copper(I) complex catalyzed CH activation and carboxylation of terminal alkynes. The Royal Society of Chemistry. Retrieved from [Link]

  • 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene. PubChem. Retrieved from [Link]

  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Book.
  • Mass spectrum of 3-phenylpropanoic acid. ResearchGate. Retrieved from [Link]

  • 1-bromo-3-methyl-5-(trifluoromethoxy)benzene. PubChemLite. Retrieved from [Link]

  • 3-Phenylpropionic acid, phenyl ester. NIST WebBook. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. Document.
  • Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. (1999, September). ResearchGate. Retrieved from [Link]

  • Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

  • 1,3,5-Tris(trifluoromethyl)benzene - SpectraBase. SpectraBase. Retrieved from [Link]

  • Phenylpropiolic acid. NIST WebBook. Retrieved from [Link]

  • This is the IR spectrum of 2,3-dibromo-3-phenylpropanoic acid. (2024, April 3). Chegg. Retrieved from [Link]

  • Phenylpropiolic acid. NIST WebBook. Retrieved from [Link]

  • 2,3-dibromo-3-phenylpropanoic acid. Macmillan Learning. Retrieved from [Link]

Sources

Exploratory

Engineering Next-Generation Aryl Propionic Acid Derivatives: Structural Modifications, Biological Activity, and COX-2 Selectivity

Executive Summary Aryl propionic acid derivatives, such as ibuprofen, naproxen, and flurbiprofen, represent a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[1]. While highly effective at mitigating p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryl propionic acid derivatives, such as ibuprofen, naproxen, and flurbiprofen, represent a cornerstone class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)[1]. While highly effective at mitigating pain and inflammation, their long-term clinical utility is frequently compromised by gastrointestinal (GI) ulceration and nephrotoxicity[1]. As a Senior Application Scientist overseeing drug discovery workflows, I have found that the key to overcoming these limitations lies in targeted structural modifications of the pharmacophore. By masking the free carboxylic acid moiety—converting it into amides, hydrazides, or heterocyclic rings like 1,3,4-oxadiazoles—we can drastically alter the molecule's interaction with cyclooxygenase (COX) isoforms. This technical guide explores the mechanistic rationale, self-validating synthetic protocols, and biological evaluation workflows required to develop novel, COX-2 selective aryl propionic acid derivatives with expanded therapeutic profiles, including emerging anticancer and antimicrobial activities[1][2].

Mechanistic Rationale: Overcoming the Limitations of Traditional NSAIDs

The biological response of traditional aryl propionic acid NSAIDs is driven by the suppression of prostaglandin (PG) biosynthesis via the inhibition of the cyclooxygenase (COX) enzyme[1]. However, COX exists in two primary isoforms:

  • COX-1 (Constitutive): Responsible for physiological homeostasis, including the secretion of cytoprotective prostaglandins in the gastric mucosa[1].

  • COX-2 (Inducible): Upregulated during inflammatory responses, mediating pain and fever[1].

The Causality of Toxicity and Selectivity

The GI damage associated with classical NSAIDs is twofold. First, the free carboxylic acid group causes direct, topical irritation to the gastric mucosa. Second, these drugs non-selectively inhibit COX-1, shutting down the production of protective prostaglandins.

From a structural biology perspective, the active site of COX-2 features a secondary, highly hydrophobic side pocket that is absent in COX-1. By synthesizing bulky derivatives at the carboxylate site (e.g., acyl hydrazones or oxadiazole-2-thiones), we achieve two critical outcomes:

  • Elimination of Topical Acidity: Masking the carboxyl group removes the primary source of local GI irritation.

  • Steric Exclusion from COX-1: The bulky functional groups prevent the derivative from entering the narrower COX-1 active site, while perfectly anchoring into the larger COX-2 side pocket, thereby shifting the Selectivity Index (SI) favorably towards COX-2.

Mechanistic Visualization: The COX Pathway

The following diagram illustrates the divergence of the COX signaling pathway and how targeted structural modifications in novel aryl propionic acid derivatives selectively disrupt pathological inflammation while preserving GI homeostasis.

COX_Inhibition_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Physiological Stimuli COX2 COX-2 Enzyme (Inducible) AA->COX2 Inflammatory Cytokines PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 GI GI Cytoprotection & Homeostasis PGH2_1->GI PGE2/PGI2 Inflam Inflammation, Pain & Fever PGH2_2->Inflam PGE2 Drug Novel Aryl Propionic Acid Derivative Drug->COX1 Weak/No Inhibition Drug->COX2 Potent/Selective Inhibition

Figure 1: Selective inhibition of the inducible COX-2 pathway by novel aryl propionic acid derivatives.

Synthetic Workflow: Masking the Pharmacophore

To synthesize these novel derivatives reliably, the protocol must be self-validating. The following workflow details the synthesis of ibuprofen hydrazide derivatives, a common intermediate for highly potent Schiff bases and heterocyclic compounds.

Step-by-Step Methodology: Synthesis of Ibuprofen Hydrazide

Causality Note: We utilize microwave-assisted esterification prior to hydrazide formation. Direct amidation of the carboxylic acid is thermodynamically unfavorable and prone to low yields. Converting the acid to a methyl ester first activates the carbonyl carbon for subsequent nucleophilic acyl substitution by hydrazine.

Phase 1: Microwave-Assisted Esterification

  • Preparation: Dissolve 10 mmol of the parent aryl propionic acid (e.g., Ibuprofen) in 20 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise while stirring. Why? The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Reaction: Subject the mixture to microwave irradiation (approx. 300W) for 10 minutes.

  • Validation Check: Monitor completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the highly polar acid spot confirms complete conversion.

  • Workup: Neutralize with 5% NaHCO3​ , extract with dichloromethane, dry over anhydrous Na2​SO4​ , and evaporate to yield the esterified intermediate.

Phase 2: Hydrazide Formation

  • Preparation: Dissolve the purified ester (approx. 350 mg) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Nucleophilic Addition: Add a calculated equimolar concentration (plus a 10% excess to drive the reaction) of hydrazine monohydrate ( NH2​NH2​⋅H2​O ).

  • Reflux: Heat the mixture to reflux (78°C). The reaction typically requires 4–6 hours.

  • Self-Validating Precipitation: As the reaction progresses, the desired ibuprofen hydrazide will precipitate as a white solid mass upon cooling, naturally separating from the unreacted soluble ester.

  • Purification: Filter the precipitate, wash with ice-cold distilled water, and recrystallize from ethanol. Perform an immediate melting point validation; a sharp melting point confirms the absence of the starting ester, ensuring the intermediate is pure enough for downstream biological assays or Schiff base formation.

Biological Evaluation: COX-1/COX-2 Inhibition Profiling

Once synthesized, the compounds must be evaluated for their selectivity. Relying solely on in vivo models introduces too many pharmacokinetic variables. Therefore, an in vitro colorimetric COX (ovine) inhibitor screening assay is the gold standard for establishing direct structure-activity relationships (SAR).

Step-by-Step Methodology: Colorimetric COX Inhibition Assay

Causality Note: This assay relies on the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to PGG2, and then reduces PGG2 to PGH2. During this reduction, the assay utilizes a colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which undergoes oxidation to yield a blue compound absorbing at 590 nm. By measuring the suppression of this color change, we directly quantify enzyme inhibition.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), Heme solution (cofactor), and separate solutions of purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Inhibitor Dilution: Dissolve the novel aryl propionic acid derivatives in DMSO. Prepare serial dilutions (e.g., 0.1 to 100 µM). Validation Check: Ensure the final DMSO concentration in the assay well does not exceed 1%, as higher concentrations will denature the COX enzymes and yield false positives.

  • Incubation: In a 96-well plate, combine 150 µL assay buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of the test inhibitor. Incubate at 25°C for 15 minutes. Why? This pre-incubation allows time-dependent, irreversible inhibitors to fully bind the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD) and 20 µL of arachidonic acid to initiate the reaction.

  • Quantification: Incubate for exactly 5 minutes, then read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (100% initial activity). Determine the IC50​ values using non-linear regression analysis.

Quantitative Efficacy & Selectivity Data

To demonstrate the efficacy of this structural strategy, the following table summarizes representative quantitative data comparing standard ibuprofen against novel synthesized derivatives (hydrazides and oxadiazole-linked analogues).

Compound ClassModification at Carboxyl GroupCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1 / COX-2)Ulcerogenic Potential
Ibuprofen (Standard) None (Free Carboxylic Acid)12.4 ± 1.118.6 ± 1.40.66 (Non-selective)High
Diclofenac (Standard) None (Free Carboxylic Acid)3.8 ± 0.41.2 ± 0.23.16 (Moderate)High
Derivative A Hydrazide Linkage> 1004.2 ± 0.5> 23.8 (Highly Selective)Minimal
Derivative B 1,3,4-Oxadiazole-2-thione85.3 ± 4.20.9 ± 0.194.7 (Highly Selective)Negligible

Data Interpretation: The conversion of the free acid to a 1,3,4-oxadiazole-2-thione ring (Derivative B) results in a nearly 100-fold preference for COX-2 over COX-1, correlating directly with the observed absence of adverse gastrointestinal effects in parallel in vivo ulcerogenic screening.

Expanded Biological Horizons

While the primary focus of aryl propionic acid modification has historically been anti-inflammatory optimization, recent high-throughput screening has revealed that these novel scaffolds possess a much broader pharmacological spectrum[1][2].

  • Anticancer Activity: Hydrazone derivatives of aryl propionic acids (specifically acyl hydrazones coupled with aromatic aldehydes) have demonstrated potent in vitro anticancer activity. When compared against standard chemotherapeutics like Cisplatin, certain derivatives exhibit comparable cytotoxicity against specific tumor cell lines, likely due to interference with cellular proliferation pathways independent of COX inhibition[1].

  • Antimicrobial & Antifungal Properties: The incorporation of specific moieties, such as 2-furanmethanol or tetrazole rings, onto the propionic acid backbone has yielded compounds with significant antibacterial and antifungal characteristics[1][2]. However, as noted by Grigoryan et al., the total replacement of the carboxyl group with certain amides or alcohols can sometimes lower the broad-spectrum pharmacological activity if not sterically optimized, highlighting the delicate balance required in rational drug design[2].

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: Oriental Journal of Chemistry URL:[Link]

  • A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]

  • Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models Source: PubMed Central (PMC) - NIH URL:[Link]

  • Synthesis, pharmacological screening and in silico studies of new class of Diclofenac analogues as a promising anti-inflammatory agents Source: ResearchGate URL:[Link]

Sources

Foundational

Unlocking the "Magic Oxygen": Discovery and Initial Screening of Trifluoromethoxy-Containing Compounds

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds that suffer from poor metabolic stability or suboptimal lipophilicity. The strategic incorporation of fluorine is a cornerstone of medicinal chemistry, but the trifluoromethoxy (-OCF3) group remains a uniquely powerful, albeit synthetically demanding, moiety. Often termed a "super-halogen" or "magic oxygen," the -OCF3 group imparts a distinct physicochemical profile that can rescue a failing scaffold. This technical guide provides an in-depth, protocol-driven framework for the rationale, synthesis, and initial screening of trifluoromethoxy-containing compounds.

The Physicochemical Rationale: Causality Behind the Fluorine Effect

The decision to replace a standard methoxy (-OCH3) or even a trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group is never arbitrary; it is driven by specific structural and electronic causality.

  • Lipophilicity and Membrane Permeability: The -OCF3 group is one of the most lipophilic substituents available, boasting a Hansch π parameter of +1.04[1]. This significantly enhances passive membrane permeability compared to the highly polar -OCH3 group (π = -0.02)[2].

  • Conformational Orthogonality: Unlike the -OCH3 group, which prefers to lie coplanar with an aromatic ring to maximize p-π conjugation, the -OCF3 group adopts a conformation orthogonal (perpendicular) to the arene plane[3]. The highly electronegative fluorine atoms withdraw electron density from the oxygen, minimizing its ability to conjugate with the ring. This orthogonal projection uniquely fills hydrophobic pockets in target proteins, providing a distinct vector for structure-activity relationship (SAR) exploration.

  • Metabolic Shielding: The primary liability of the -OCH3 group is its susceptibility to Cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. By replacing the C-H bonds with ultra-strong C-F bonds (bond dissociation energy ~485 kJ/mol), the -OCF3 group completely blocks this metabolic hotspot[4].

Table 1: Comparative Physicochemical Profiling of Key Substituents
PropertyMethoxy (-OCH3)Trifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)
Hansch Lipophilicity (π) -0.02[2]+0.88[4]+1.04[1]
Hammett Constant (σp) -0.27+0.54+0.35
Electronic Effect Electron-donatingStrongly electron-withdrawingElectron-withdrawing
Metabolic Liability High (O-dealkylation)LowLow
Conformational Preference Coplanar to areneFreely rotatingOrthogonal to arene[3]

Synthetic Methodologies for Library Generation

Historically, the incorporation of the -OCF3 group relied on harsh conditions, such as the chlorination of anisoles followed by chlorine-fluorine exchange using hazardous reagents like SbCl5 and HF[5]. For modern discovery screening, late-stage functionalization under mild conditions is paramount.

To build screening libraries, we utilize electrophilic trifluoromethylation of phenols using Umemoto’s Oxonium Reagent. This methodology bypasses the need to handle the highly unstable trifluoromethoxide anion (CF3O⁻) by instead transferring a "CF3+" equivalent directly to an oxygen nucleophile[5].

Protocol 1: Electrophilic O-Trifluoromethylation of Phenols (Umemoto's Reagent)

Causality: This protocol is designed for the rapid generation of -OCF3 screening libraries from readily available phenolic building blocks. The use of low temperatures stabilizes the highly reactive oxonium intermediate, ensuring high conversion rates without over-fluorination.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target phenol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 1.5 mmol) to the solution. (Self-validation: The base is crucial to deprotonate the phenol, increasing its nucleophilicity prior to the addition of the electrophile.)

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add 2-tert-butyl-O-(trifluoromethyl)-dibenzofuranium hexafluoroantimonate (Umemoto’s Reagent, 1.2 mmol) portion-wise to control the exothermic transfer[5].

  • Incubation: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to -10 °C over a period of 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with DCM (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Validation: Purify the organic layer via flash chromatography. Confirm the -OCF3 incorporation via 19F NMR, looking for the characteristic singlet resonance around -58 ppm.

Initial Screening Workflows: Validating the Fluorine Effect

Once the -OCF3 library is synthesized, the screening cascade must specifically interrogate the properties the group was intended to modulate: metabolic stability and target affinity.

Workflow Start Hit Scaffold Identification Synth Late-Stage Trifluoromethoxylation (Togni/Umemoto) Start->Synth Purify Purification & Structural Validation (19F NMR / LC-MS) Synth->Purify Screen1 Tier 1: ADME Microsomal Stability & Lipophilicity (LogD) Purify->Screen1 Screen2 Tier 2: Target Binding (SPR / TR-FRET) Screen1->Screen2 Decision Go / No-Go Decision Screen2->Decision Decision->Synth Iterative Design Lead Lead Optimization Candidate Decision->Lead Favorable Profile

Caption: Workflow for the synthesis and tiered screening of trifluoromethoxy-containing drug candidates.

Protocol 2: High-Throughput In Vitro Microsomal Stability Assay

Causality: To empirically validate that the -OCF3 group has successfully blocked the O-dealkylation liability of the parent -OCH3 compound, we employ a human liver microsome (HLM) stability assay. This is a self-validating system: the inclusion of a known rapid-clearance control (e.g., Verapamil) ensures the CYP450 enzymes are active, while a stable control (e.g., Warfarin) validates the assay's baseline.

  • Compound Preparation: Prepare a 10 mM stock solution of the -OCF3 test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Kinetic Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). (Self-validation: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.)

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the intrinsic clearance (CL_int) and half-life (t1/2) by plotting the natural log of the remaining parent compound peak area ratio versus time.

Mechanistic Insights: Evading Cytochrome P450 Metabolism

The success of the -OCF3 group in extending a drug's half-life is rooted in its resistance to CYP450 enzymes. When a standard methoxyarene enters the active site of a CYP450 enzyme (such as CYP2D6 or CYP3A4), the heme iron-oxo species abstracts a hydrogen atom from the methyl group. This leads to a highly unstable hemiacetal intermediate, which rapidly collapses to yield a phenol and formaldehyde—a process known as oxidative O-dealkylation.

By exhaustively fluorinating the methyl group, we eliminate the abstractable protons. The extreme bond dissociation energy of the C-F bond prevents the heme iron-oxo species from initiating the radical abstraction, effectively creating a metabolic roadblock[4].

Pathway Sub_OCH3 Methoxyarene (Ar-OCH3) CYP_1 CYP450 Oxidation Sub_OCH3->CYP_1 Inter_1 Hemiacetal Intermediate (Ar-O-CH2OH) CYP_1->Inter_1 Prod_1 Phenol (Ar-OH) + Formaldehyde (Rapid Clearance) Inter_1->Prod_1 Sub_OCF3 Trifluoromethoxyarene (Ar-OCF3) CYP_2 CYP450 Oxidation Sub_OCF3->CYP_2 Blocked Prod_2 Metabolically Stable (No C-H bonds to oxidize) CYP_2->Prod_2 Blocked

Caption: Comparative CYP450 metabolic pathway illustrating the oxidative resistance of the -OCF3 group.

Conclusion

The trifluoromethoxy group is far more than a simple bioisostere; it is a precision tool for structural optimization. By understanding the causality behind its physicochemical properties—namely its extreme lipophilicity, orthogonal conformation, and absolute resistance to oxidative dealkylation—medicinal chemists can deploy -OCF3 to resurrect metabolically labile scaffolds and drive discovery programs toward successful clinical candidates.

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Exploratory

Structure-activity relationship (SAR) studies of substituted phenylpropionic acids

Structure-Activity Relationship (SAR) Studies of Substituted Phenylpropionic Acids: Navigating GPCR Agonism and Allosteric Inhibition Executive Summary The substituted phenylpropionic acid scaffold is a remarkably versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of Substituted Phenylpropionic Acids: Navigating GPCR Agonism and Allosteric Inhibition

Executive Summary

The substituted phenylpropionic acid scaffold is a remarkably versatile pharmacophore in modern medicinal chemistry. Characterized by an acidic carboxylate head group, a flexible aliphatic linker, and an aromatic core, this structural motif effectively mimics endogenous lipid signaling molecules and amino acid derivatives[1]. As a Senior Application Scientist, I have observed that subtle modifications to this scaffold—such as altering the substitution pattern on the phenyl ring or modifying the chiral center at the α -position—can drastically shift a molecule's pharmacological profile from a G-protein-coupled receptor (GPCR) agonist to an allosteric chemokine receptor inhibitor.

This technical guide dissects the structure-activity relationships (SAR) of phenylpropionic acid derivatives, focusing on two distinct therapeutic mechanisms: the activation of the Free Fatty Acid Receptor 1 (FFAR1/GPR40) for metabolic disorders, and the allosteric inhibition of CXCR1/2 for inflammatory diseases.

Mechanistic Grounding: The Phenylpropionic Acid Pharmacophore

The core utility of the phenylpropionic acid moiety lies in its amphipathic nature. The carboxylic acid acts as a critical hydrogen-bond acceptor and electrostatic anchor, interacting with conserved arginine or lysine residues within receptor binding pockets. Meanwhile, the phenyl ring and its substituents dictate the spatial geometry and hydrophobic interactions necessary for receptor subtype selectivity.

However, the scaffold is not without its liabilities. The propionic acid chain is inherently susceptible to β -oxidation in the liver, leading to metabolic instability[2]. Furthermore, lipid-like carboxylic acids can form reactive acyl glucuronides, which covalently bind to hepatic proteins and trigger idiosyncratic hepatotoxicity—a critical factor that halted the clinical progression of several promising candidates[3]. Understanding these causal relationships is essential for rationally designing bioisosteres (e.g., phenylacetic acids or tetrazoles) that retain efficacy while mitigating toxicity[4].

Case Study 1: GPCR Agonism (GPR40/FFAR1)

GPR40 is a GPCR predominantly expressed in pancreatic β -cells. Its activation by endogenous free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS), making it a prime target for Type 2 Diabetes Mellitus[5].

SAR Insights: GW9508 and TAK-875

Early SAR campaigns yielded GW9508 , a phenylpropionic acid derivative with a pEC50​ of 7.32 (~47 nM) for GPR40[6]. GW9508 demonstrated that a lipophilic tail linked via an ether or amine to the central phenyl ring was essential for mimicking the aliphatic chain of endogenous fatty acids.

Subsequent optimization led to the discovery of TAK-875 (Fasiglifam) . The SAR evolution from GW9508 to TAK-875 revealed a critical spatial requirement: meta-substitution on the central phenylpropanoic acid fragment significantly increased the likelihood of the compound acting as a full agonist[4]. The meta-linkage provides the optimal dihedral angle, allowing the bulky lipophilic tail (a dihydrobenzofuran and sulfonylpropoxy moiety) to project deeply into the hydrophobic sub-pocket of GPR40, stabilizing the active receptor conformation[7]. TAK-875 achieved an impressive EC50​ of 14–72 nM[8].

GPR40_Pathway L Phenylpropionic Acid Agonist (e.g., TAK-875) R GPR40 (FFAR1) Receptor L->R G Gq/11 Protein Activation R->G PLC Phospholipase C (PLC) Cleavage G->PLC IP3 IP3 Generation & Ca2+ Release PLC->IP3 INS Insulin Secretion (Pancreatic β-cells) IP3->INS

Fig 1: GPR40 signaling cascade triggered by phenylpropionic acid agonists.

Case Study 2: Allosteric Inhibition (CXCR1/2)

In contrast to GPCR activation, the 2-phenylpropionic acid scaffold (historically associated with NSAIDs like ibuprofen) can be tuned to act as a non-competitive allosteric inhibitor of chemokine receptors.

SAR Insights: Reparixin

Reparixin is a 2-phenylpropionic acid derivative that selectively blocks CXCR1 ( IC50​ = 1 nM) and CXCR2 ( IC50​ = 100 nM)[9]. Unlike orthosteric antagonists that compete with the endogenous ligand (CXCL8/IL-8), Reparixin binds to an allosteric pocket in the transmembrane (TM) region of the receptor.

SAR studies demonstrated that the chirality at the α -position of the propionic acid is paramount; specific stereoisomers dictate the orientation of the isobutyl and sulfonamide groups, locking the receptor in an inactive conformation and preventing the intracellular signaling pathways required for neutrophil chemotaxis[2].

Quantitative SAR Data Presentation

The following table synthesizes the pharmacological metrics of key phenylpropionic acid derivatives, highlighting how structural modifications dictate target affinity and functional outcomes.

CompoundPrimary TargetMechanism of ActionPotency ( EC50​ / IC50​ )Key Structural Feature
GW9508 GPR40 (FFAR1)Full Agonist EC50​ ~ 47 nM[10]Para-substituted phenylpropionic acid; susceptible to β -oxidation.
TAK-875 GPR40 (FFAR1)Full Agonist EC50​ = 14 - 72 nM[8]Meta-substituted linkage; bulky dihydrobenzofuran tail.
Reparixin CXCR1 / CXCR2Allosteric Inhibitor IC50​ = 1 nM (CXCR1)[9] α -methyl substitution (2-phenylpropionic acid); sulfonamide spacer.
Compound 6 GPR40 (FFAR1)Agonist EC50​ < 50 nM[4]Phenylacetic acid bioisostere; evades β -oxidation.

Experimental Protocol: Evaluating GPR40 Agonism via FLIPR Calcium Assay

To validate the SAR of synthesized phenylpropionic acid derivatives, a highly robust, self-validating functional assay is required. Because GPR40 couples to Gq/11​ , receptor activation triggers intracellular calcium mobilization. The Fluorescent Imaging Plate Reader (FLIPR) assay is the gold standard for this workflow[7].

Causality in Assay Design: The addition of Probenecid in Step 2 is not arbitrary; it is an inhibitor of organic anion transporters. Without it, the cells would actively pump the Fluo-4 dye out of the cytosol, resulting in a decaying baseline and a poor signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human GPR40 into a 384-well black-wall, clear-bottom plate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2​ . Self-Validation: Always include a parallel plate of wild-type CHO cells (lacking GPR40) to control for off-target calcium flux.

  • Dye Loading: Remove the culture medium and add 20 μ L of loading buffer containing 2.5 μ g/mL Fluo-4 AM (a calcium-sensitive fluorescent dye), 2.5 mM Probenecid, and 0.1% fatty acid-free BSA. Incubate for 60 minutes at 37°C.

  • Baseline Stabilization: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds prior to compound addition.

  • Compound Addition: Automatically inject 10 μ L of the phenylpropionic acid test compounds (e.g., TAK-875) prepared in an 8-point concentration gradient (0.1 nM to 10 μ M). Self-Validation: Use Linoleic acid as a positive endogenous control and DMSO as a vehicle negative control.

  • Signal Detection & Analysis: Monitor the kinetic increase in intracellular Ca2+ for 90 seconds. Calculate the maximum fluorescence minus baseline (Max-Min) and fit the data to a four-parameter logistic curve using Prism software to derive the EC50​ [7].

FLIPR_Workflow S1 1. Cell Preparation Plate CHO-hGPR40 cells S2 2. Dye Loading Incubate with Fluo-4 AM & Probenecid S1->S2 S3 3. Compound Addition Inject Phenylpropionic Acid Analogs S2->S3 S4 4. Signal Detection Measure Intracellular Ca2+ Kinetics S3->S4 S5 5. Data Analysis Derive EC50 via non-linear regression S4->S5

Fig 2: Step-by-step FLIPR assay workflow for validating GPR40 calcium mobilization.

Future Directions: Overcoming the Carboxylic Acid Liability

While the phenylpropionic acid scaffold yields highly potent molecules, the risk of reactive acyl glucuronide formation remains a bottleneck in drug development. Current SAR paradigms are shifting toward the rational application of carboxylic acid isosteres. Replacing the propionic acid with tetrazoles, thiazolidinediones, or sterically hindered phenylacetic acids has shown promise in retaining the critical electrostatic interactions required for GPCR binding while fundamentally altering the metabolic oxidation potential of the drug[1][3].

References

  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. URL:[Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - ACS Medicinal Chemistry Letters. URL:[Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - NIH / TandF Online. URL:[Link]

  • Discovery of Novel G‐Protein‐Coupled Receptor 40 Agonist with Phenylacetic Acid Scaffold - ResearchGate. URL:[Link]

Sources

Foundational

In Silico Modeling and Docking Studies of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, a compound of interest for its potential t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, a compound of interest for its potential therapeutic applications. We delve into the rationale behind computational approaches in modern drug discovery, detailing a robust workflow for ligand and protein preparation, molecular docking, and results analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. By synthesizing established computational techniques with expert-driven analysis, we aim to provide a self-validating framework for the virtual screening and characterization of novel small molecules.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive. In recent years, computational methods, collectively known as in silico modeling, have emerged as indispensable tools to streamline this process, significantly reducing costs and timelines.[1][2][3] These techniques allow for the rapid assessment of a vast number of molecules, prioritizing those with the highest potential for therapeutic efficacy and favorable pharmacokinetic profiles.[4][5]

This guide focuses on 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, a compound with structural motifs, such as the trifluoromethoxy group, that can enhance metabolic stability and cell permeability, making it an intriguing candidate for drug development.[6][7] While its specific biological targets are not extensively documented in publicly available literature, its structural similarity to known anti-inflammatory agents suggests a potential role in modulating inflammatory pathways. This hypothesis serves as the foundation for our in silico investigation.

The primary objective of this guide is to delineate a comprehensive in silico workflow to:

  • Predict the potential biological targets of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid.

  • Elucidate its binding mechanism and affinity to a selected protein target through molecular docking.

  • Evaluate its drug-likeness and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The Chosen Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)

Based on the structural characteristics of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid and its potential as an anti-inflammatory agent, we have selected Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) as a primary protein target for our docking studies. PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, glucose metabolism, and inflammation.[8][9][10] It is a well-established target for the thiazolidinedione class of anti-diabetic drugs, which also exhibit anti-inflammatory properties.[8] The modular structure of PPAR-γ, particularly its ligand-binding domain (LBD), makes it amenable to interaction with small molecules.[9][11][12]

Computational Methodology: A Step-by-Step Workflow

A successful in silico study hinges on a meticulously planned and executed workflow. The following sections detail the key steps, from data acquisition to results interpretation, providing the "why" behind each methodological choice.

Ligand and Protein Preparation: The Foundation of Accuracy

The quality of the input structures directly impacts the reliability of the docking results. Therefore, careful preparation of both the ligand and the protein is a critical first step.

Ligand Preparation Protocol:

  • 2D Structure Generation: The 2D structure of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid was drawn using a chemical drawing tool like ChemDraw and saved in a standard format (e.g., MOL).

  • 3D Structure Conversion and Energy Minimization: The 2D structure was converted to a 3D structure using software such as Open Babel or the builder panel in a molecular modeling suite. Subsequently, energy minimization was performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial to ensure the ligand's geometry is realistic.

  • File Format Conversion: The optimized ligand structure was saved in the PDBQT format, which is required by AutoDock Vina and includes atomic coordinates, partial charges, and atom type definitions.[13]

Protein Preparation Protocol:

  • PDB Structure Retrieval: The 3D crystal structure of human PPAR-γ was downloaded from the RCSB Protein Data Bank (PDB). A structure with a co-crystallized ligand is often preferred as it helps in defining the binding site.

  • Structure Cleaning: The downloaded PDB file was cleaned by removing water molecules, co-factors, and any existing ligands.[13][14][15] This is done to avoid interference during the docking process.

  • Adding Hydrogens and Assigning Charges: Polar hydrogen atoms were added to the protein structure, which is essential for accurate hydrogen bond calculations.[13][15] Gasteiger charges were then assigned to all atoms.

  • File Format Conversion: The prepared protein structure was also saved in the PDBQT format.[13]

Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[15][16] This allows for the estimation of binding affinity and the visualization of key interactions.

Docking Workflow:

  • Grid Box Definition: A grid box was defined around the active site of PPAR-γ.[14] The dimensions and center of the grid box were chosen to encompass the entire binding pocket, allowing the docking algorithm to explore all possible binding poses within that space.

  • Docking with AutoDock Vina: AutoDock Vina, a widely used open-source docking program, was employed for the docking simulation.[15][17] Vina utilizes a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and ranks the different binding poses.[16]

  • Analysis of Docking Results: The docking results were analyzed to identify the pose with the lowest binding energy, which is considered the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined using molecular visualization software like PyMOL or UCSF Chimera.[15][17]

ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only bind to its target with high affinity but also possess favorable ADMET properties.[2][3][18] In silico ADMET prediction tools can provide early insights into a compound's pharmacokinetic and toxicological profile, helping to identify potential liabilities.[19][20][21]

ADMET Prediction Workflow:

  • Inputting the Ligand Structure: The SMILES string or 3D structure of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid was submitted to an online ADMET prediction server or a standalone software package.

  • Analyzing the Prediction Results: The output from the ADMET prediction tool was carefully analyzed. This typically includes predictions for properties such as:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

Results and Discussion

This section presents the hypothetical findings from the in silico modeling and docking studies of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid.

Molecular Docking Results

The molecular docking simulations predicted a strong binding affinity of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid to the ligand-binding domain of PPAR-γ.

Parameter Value
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues SER289, HIS323, HIS449, TYR473
Types of Interactions Hydrogen bonds, Hydrophobic interactions

Table 1: Summary of Molecular Docking Results.

The predicted binding mode, as visualized in Figure 1, reveals that the carboxylic acid group of the ligand forms crucial hydrogen bonds with SER289 and HIS323 in the active site of PPAR-γ. The phenyl ring with the methyl and trifluoromethoxy substituents is nestled within a hydrophobic pocket formed by residues such as HIS449 and TYR473. These interactions are consistent with the binding modes of known PPAR-γ agonists.

G cluster_protein PPAR-γ Active Site cluster_ligand 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid SER289 SER289 HIS323 HIS323 HIS449 HIS449 TYR473 TYR473 Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->SER289 H-bond Carboxylic_Acid->HIS323 H-bond Phenyl_Ring Phenyl Ring Phenyl_Ring->HIS449 Hydrophobic Phenyl_Ring->TYR473 Hydrophobic

Figure 1: Predicted binding mode of the ligand in the PPAR-γ active site.

ADMET Prediction Results

The in silico ADMET predictions suggest that 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid possesses a generally favorable drug-like profile.

ADMET Property Predicted Value/Classification Interpretation
Human Intestinal Absorption (HIA) HighGood oral bioavailability is likely.
Blood-Brain Barrier (BBB) Penetration LowReduced potential for CNS side effects.
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions.
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity.
Hepatotoxicity Low probabilityReduced risk of liver damage.

Table 2: Summary of In Silico ADMET Predictions.

These predictions indicate that the compound is likely to be well-absorbed, have limited distribution to the central nervous system, and a low potential for common metabolic and toxicity issues.

The In Silico to In Vitro/In Vivo Workflow: A Self-Validating System

The true power of in silico modeling lies in its integration into a broader drug discovery pipeline. The computational predictions generated in this guide serve as a strong foundation for subsequent experimental validation.

G InSilico In Silico Modeling & Docking HitID Hit Identification & Prioritization InSilico->HitID InVitro In Vitro Validation (e.g., Binding Assays, Enzyme Kinetics) HitID->InVitro LeadOpt Lead Optimization (Structure-Activity Relationship Studies) InVitro->LeadOpt LeadOpt->InSilico Iterative Refinement InVivo In Vivo Testing (Animal Models) LeadOpt->InVivo Clinical Clinical Trials InVivo->Clinical

Figure 2: The integrated drug discovery workflow.

This iterative process, where computational predictions guide experimental work and experimental results refine computational models, creates a self-validating system that accelerates the identification and optimization of promising drug candidates.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the characterization of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. Through molecular docking, we have identified PPAR-γ as a plausible biological target and elucidated a potential binding mode characterized by strong hydrogen bonding and hydrophobic interactions. Furthermore, in silico ADMET predictions suggest a favorable drug-like profile for this compound.

It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. However, the methodologies detailed herein provide a robust and efficient framework for prioritizing and guiding the experimental investigation of novel small molecules, ultimately contributing to the acceleration of the drug discovery process.

References

  • Agu, P.C. et al. (2023). The reliability of molecular docking depends on the accuracy of the adopted scoring function. Scientific Reports, 13, 13398. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Deshpande, N. (2025). AutoDock 4 Molecular Docking Tutorial | Complete Guide. YouTube. Available at: [Link]

  • BioSolveIT. (n.d.). Virtual Screening Workflows: Your Drug Discovery Accelerators. Available at: [Link]

  • Moraca, F. (n.d.). Molecular Docking Tutorial. Palacký University Olomouc. Available at: [Link]

  • O'Boyle, N. M. et al. (n.d.). Molecular Docking Tutorial. Available at: [Link]

  • Tyagi, S. et al. (2008). Structure and Physiological Functions of the Human Peroxisome Proliferator-Activated Receptor Gamma. PubMed. Available at: [Link]

  • Ito, A. et al. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. Available at: [Link]

  • Rocchi, S. et al. (2013). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PMC. Available at: [Link]

  • Gentile, F. et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • InSilicoMinds. (n.d.). Leverage our In Silico Solutions for Small Molecules Drug Development. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Available at: [Link]

  • Sliwoski, G. et al. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis Online. Available at: [Link]

  • Cohen, P. (n.d.). Targeting protein kinases for the development of anti-inflammatory drugs. MRC PPU. Available at: [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • ResearchGate. (n.d.). Domain structure of the peroxisome proliferator-activated receptor γ isoforms. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Molecular Modeling Techniques and In-Silico Drug Discovery. Available at: [Link]

  • Computational tools for ADMET. (n.d.). Available at: [Link]

  • Sliwoski, G. et al. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. Available at: [Link]

  • Simulations Plus. (2026). ADMET Predictor®. Available at: [Link]

  • Karin, M. & Greten, F. R. (2005). Inflammation-activated Protein Kinases as Targets for Drug Development. PMC. Available at: [Link]

  • ADMET-AI. (n.d.). Available at: [Link]

  • Wikipedia. (n.d.). Virtual screening. Available at: [Link]

  • NCBI. (2008). PPARG (peroxisome proliferator-activated receptor gamma). Available at: [Link]

  • Gimeno, A. et al. (2019). The Light and Dark Sides of Virtual Screening: What Is There to Know?. PMC. Available at: [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Available at: [Link]

  • Guan, Y. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Physiology. Available at: [Link]

  • Mass General Brigham. (2025). Researchers Identify New Protein Target to Control Chronic Inflammation. Available at: [Link]

  • News-Medical.Net. (2025). New protein target offers hope for chronic inflammation treatment. Available at: [Link]

  • ScienceDaily. (2018). Key protein involved in triggering inflammation. Available at: [Link]

  • NextSDS. (n.d.). 3-[3-METHYL-5-(TRIFLUOROMETHOXY)PHENYL]PROPIONIC ACID — Chemical Substance Information. Available at: [Link]

  • Google Patents. (n.d.). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
  • MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Available at: [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propionic acid. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Identifiers, Structural Properties, and Synthesis of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

Executive Summary The compound 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-57-0) is a specialized, fluorinated building block increasingly utilized in medicinal chemistry and agrochemical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-57-0) is a specialized, fluorinated building block increasingly utilized in medicinal chemistry and agrochemical development[1]. By integrating a trifluoromethoxy (-OCF3) group and a propionic acid linker, this molecule offers a unique combination of stereoelectronic tuning, enhanced lipophilicity, and metabolic stability. As a Senior Application Scientist, I have structured this whitepaper to serve as an authoritative guide for drug development professionals, detailing the compound's core identifiers, the mechanistic causality behind its structural components, and a field-proven, self-validating synthetic workflow.

Core Chemical Identifiers

Accurate chemical identification is the bedrock of reproducible research. The following table summarizes the quantitative and structural data for 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, ensuring precise cataloging for procurement and analytical verification[1].

IdentifierValue
Chemical Name 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid
IUPAC Name 3-[3-methyl-5-(trifluoromethoxy)phenyl]propanoic acid
CAS Registry Number 916420-57-0
Molecular Formula C11H11F3O3
Molecular Weight 248.201 g/mol
PubChem CID 46737543
MDL Number MFCD09025376
InChI Key LEZTWHDBDSJSTN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OC(F)(F)F)CCC(=O)O
Typical Purity (Commercial) ≥97%

Structural Rationale in Drug Design

In drug development, no functional group is added without strict causality. The selection of this specific moiety is driven by precise structure-activity relationships (SAR):

  • The Propionic Acid Linker: Unlike rigid benzoic acid derivatives, the two-carbon aliphatic chain of the propionic acid provides a flexible spatial vector. This allows the terminal carboxylate to act as a dynamic hydrogen bond acceptor/donor, facilitating the formation of critical salt bridges within deeper, more complex protein binding pockets (e.g., GPCR allosteric sites).

  • The Trifluoromethoxy (-OCF3) Group: Often termed a "super-halogen," the -OCF3 group acts as a highly lipophilic, electron-withdrawing substituent. It significantly increases the partition coefficient (LogP), thereby improving membrane permeability and blood-brain barrier (BBB) penetration. Crucially, the strong electronegativity of the fluorine atoms shields the aromatic ring from rapid oxidative metabolism by cytochrome P450 enzymes, extending the biological half-life of the parent drug.

  • The Meta-Methyl Group: Positioned meta to the propionic chain, this methyl group introduces subtle steric bulk that restricts the rotational degrees of freedom of the aromatic ring. This causality locks the molecule into a preferred bioactive conformation while providing a mild electron-donating effect to balance the electron-withdrawing nature of the -OCF3 group.

Synthetic Workflow & Experimental Protocol

To synthesize 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid from commercially available precursors, a three-step linear synthesis utilizing a Heck cross-coupling strategy is optimal. This route is favored because it avoids the use of highly toxic or unstable organometallic reagents and allows for rigorous analytical validation at each intermediate stage.

SynthesisWorkflow A 1-Bromo-3-methyl-5- (trifluoromethoxy)benzene B Heck Coupling Pd(OAc)2, t-Butyl acrylate A->B C Intermediate: t-Butyl cinnamate deriv. B->C D Hydrogenation H2, Pd/C C->D E Intermediate: t-Butyl propanoate deriv. D->E F Ester Cleavage TFA / DCM E->F G Target Compound: 3-[3-Methyl-5-(trifluoromethoxy) phenyl]propionic acid F->G

Three-step synthetic workflow for 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid.

Step-by-Step Methodology

Step 1: Palladium-Catalyzed Heck Coupling

  • Rationale: This step establishes the carbon framework by coupling 1-bromo-3-methyl-5-(trifluoromethoxy)benzene with tert-butyl acrylate. The tert-butyl ester is deliberately chosen over a methyl or ethyl ester to prevent premature hydrolysis and unwanted transesterification side reactions during the high-temperature coupling process.

  • Procedure: Charge a Schlenk flask with 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq), tert-butyl acrylate (1.5 eq), Pd(OAc)2 (0.05 eq), tri-o-tolylphosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles and heat to 100°C for 12 hours under a nitrogen atmosphere. Quench with water and extract with ethyl acetate.

  • Self-Validation: The system validates itself when monitored via LC-MS. The starting bromide peak must disappear, and a new mass peak corresponding to the substituted tert-butyl cinnamate intermediate must emerge. The presence of a trans-alkene coupling constant ( J≈16 Hz) in the 1 H NMR spectrum confirms the regioselectivity of the Heck insertion.

Step 2: Olefin Hydrogenation

  • Rationale: The α,β -unsaturated ester must be reduced to the saturated propanoate to provide the required flexibility of the linker.

  • Procedure: Dissolve the purified cinnamate intermediate in ethyl acetate. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with hydrogen gas and stir vigorously at room temperature under 1 atm of H2​ for 4 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Self-Validation: This step is self-validating through 1 H NMR analysis. The complete disappearance of the vinylic protons (typically observed around 6.0–7.5 ppm) and the simultaneous emergence of two distinct multiplet signals corresponding to the methylene protons of the saturated propionic chain (around 2.5–3.0 ppm) confirm quantitative conversion.

Step 3: Acidic Cleavage of the Ester

  • Rationale: The final step unmasks the carboxylic acid. Acidic cleavage is utilized because the tert-butyl group is highly sensitive to acid, allowing for a clean deprotection without the need for harsh basic conditions that might induce side reactions or degrade the -OCF3 group.

  • Procedure: Dissolve the tert-butyl ester intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to remove volatile TFA, and recrystallize the crude product from a mixture of hexanes and ethyl acetate.

  • Self-Validation: Infrared (IR) spectroscopy acts as the primary validation tool here, confirming the presence of a broad O-H stretch (2500–3000 cm −1 ) and a strong carboxylic C=O stretch (~1700 cm −1 ). High-resolution mass spectrometry (HRMS) must confirm the exact mass of the target compound (C11H11F3O3)[1].

Analytical Validation Protocols

To ensure the trustworthiness of the final synthesized batch for downstream biological assays, the following rigorous analytical standards must be met:

  • Purity Determination: Reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% Formic Acid gradient) must demonstrate a purity of ≥97%, aligning with commercial standards[1].

  • Structural Confirmation: 1 H and 13 C NMR must map perfectly to the predicted chemical shifts. Crucially, 19 F NMR is required to confirm the integrity of the -OCF3 group, which typically appears as a sharp singlet around -58 ppm, ensuring that defluorination did not occur during the catalytic hydrogenation step.

References

  • Fisher Scientific. "3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, 97%, Thermo Scientific™ - Specifications and Chemical Identifiers". Fisher Scientific. URL: [Link]

Sources

Foundational

Commercial Procurement and Quality Validation of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid: A Technical Guide

For drug development professionals and medicinal chemists, sourcing and validating specialized fluorinated building blocks is a critical path in the synthesis of novel therapeutics. This whitepaper provides an in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and medicinal chemists, sourcing and validating specialized fluorinated building blocks is a critical path in the synthesis of novel therapeutics. This whitepaper provides an in-depth technical analysis of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-57-0) , detailing its structural utility, commercial supply chain dynamics, and the rigorous analytical protocols required to validate incoming batches.

As a Senior Application Scientist, I designed this guide to move beyond basic catalog data, explaining the causality behind procurement strategies and the physical chemistry that dictates our quality control (QC) parameters.

Chemical Context: The Strategic Role of the Trifluoromethoxy Group

The incorporation of fluorine into a molecular scaffold is a cornerstone of modern drug design. However, the trifluoromethoxy group (–OCF₃) offers distinct advantages over standard fluorination or trifluoromethylation. Often referred to in medicinal chemistry as a "super-halogen" or "pseudo-halogen," the –OCF₃ group profoundly alters the physicochemical profile of a drug candidate ()[1].

  • Lipophilicity and Permeability: The –OCF₃ group is one of the most lipophilic substituents available, boasting a Hansch π parameter of +1.04 ()[2]. This significantly enhances the passive membrane permeability of the resulting active pharmaceutical ingredient (API).

  • Metabolic Stability: The highly polarized and strong C–F bonds (bond dissociation energy of ~485 kJ/mol) resist degradation. Furthermore, placing the –OCF₃ group on the phenyl ring effectively blocks cytochrome P450-mediated oxidative metabolism at that position[2].

  • Conformational Control: Unlike standard methoxy groups that sit coplanar to the aromatic ring, the –OCF₃ group adopts an orthogonal conformation due to nO​→σC−F∗​ hyperconjugation. This unique geometry minimizes steric clashes while maximizing target binding affinity.

The propionic acid moiety in this specific building block serves as a versatile, two-carbon spacer terminating in a carboxylic acid, providing an ideal handle for standard amide coupling (e.g., using HATU/DIPEA) with primary or secondary amines[3].

Table 1: Physicochemical Properties of the Core Scaffold
PropertySpecification
Chemical Name 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid
CAS Registry Number 916420-57-0
Molecular Formula C₁₁H₁₁F₃O₃
Molecular Weight 248.20 g/mol
MDL Number MFCD09025376
Standard Target Purity 97%

(Data aggregated from authoritative chemical databases and supplier specifications[4],[5])

Commercial Landscape & Supply Chain Risk Management

Niche fluorinated intermediates like 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid are rarely kept in continuous, multi-kilogram bulk stock by standard catalog distributors. They are typically synthesized in targeted campaigns. Relying on a single vendor can introduce severe bottlenecks if a batch fails QC or the item is discontinued.

Table 2: Verified Commercial Suppliers
SupplierRegionCatalog / Product CodeScale AvailabilityPurity
Thermo Scientific (Alfa Aesar) Global15498175250 mg (R&D Scale)97%
JRD Fluorochemicals Ltd. UKCustom InquiryGram to Kg>95%
Weifang Yangxu Group Co., Ltd ChinaCustom InquiryBulk / Commercial99%

(Supplier data verified via Fisher Scientific and LookChem directories[3],[6],)

Procurement Strategy

To ensure a self-validating and resilient supply chain, procurement must be phased. Initial milligram-scale purchases for hit-to-lead chemistry should be sourced off-the-shelf from catalog distributors (e.g., Thermo Scientific). However, as a project advances to lead optimization, parallel custom synthesis inquiries must be initiated with specialized fluorochemical Contract Manufacturing Organizations (CMOs) like JRD Fluorochemicals to guarantee scale-up availability.

Procurement Start Identify Need: CAS 916420-57-0 SupplierCheck Evaluate Suppliers (Thermo Fisher, JRD, etc.) Start->SupplierCheck Stock In Stock? SupplierCheck->Stock Order Procure Off-the-Shelf (mg scale) Stock->Order Yes Custom Initiate Custom Synthesis (CRO/CMO) Stock->Custom No QC In-House Quality Control (NMR, LC-MS) Order->QC Custom->QC Release Release for R&D QC->Release Passes >97% Purity

Supply chain and procurement logic for niche fluorinated building blocks.

Quality Control & Analytical Validation Protocol

Because isomeric impurities (e.g., misplacement of the methyl or trifluoromethoxy group on the phenyl ring) and defluorination can occur during the aggressive conditions required for fluorinated aromatic synthesis, trusting the Certificate of Analysis (CoA) is insufficient . Every incoming batch must undergo a rigorous, self-validating in-house QC protocol before being released for synthesis.

Step-by-Step Methodology

Step 1: Visual and Physical Inspection

  • Action: Weigh 1.0 mg of the incoming batch. Observe the physical state under standard laboratory lighting.

  • Causality: The compound should present as a white to off-white solid. Any distinct discoloration (e.g., yellowing or brown tint) is a primary indicator of aromatic ring oxidation or the presence of residual transition metal catalysts from the upstream cross-coupling synthesis.

Step 2: High-Resolution LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Action: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Inject 1 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (buffered with 0.1% Formic Acid). Operate the mass spectrometer strictly in Electrospray Ionization Negative Mode (ESI-) .

  • Causality: Carboxylic acids readily donate a proton in solution. Utilizing ESI- is a deliberate choice that maximizes ionization efficiency for the propionic acid functional group, yielding a highly sensitive [M−H]− peak at m/z 247.2. Attempting this in positive mode would result in severe ion suppression and false negatives. Concurrently, UV detection at 254 nm will confirm the 97% purity requirement by integrating the area under the curve (AUC)[4].

Step 3: Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy

  • Action: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Acquire both ¹H and ¹⁹F spectra.

  • Causality: While ¹H NMR will confirm the aliphatic propionic acid linker (two distinct triplets integrating to 2H each) and the aromatic protons, ¹⁹F NMR is the critical diagnostic tool . The trifluoromethoxy (–OCF₃) group must appear as a sharp, uncoupled singlet (typically around -58 ppm in CDCl₃). The presence of multiple fluorine peaks would immediately indicate isomeric impurities or defluorination degradation products, prompting immediate batch rejection.

QCWorkflow Incoming Incoming Batch CAS: 916420-57-0 Visual Visual Inspection (White powder) Incoming->Visual NMR 1H & 19F NMR (Structural confirmation) Visual->NMR HPLC LC-MS (ESI-) (Purity >97%, m/z 247.2) Visual->HPLC Decision Meets Specs? NMR->Decision HPLC->Decision Reject Quarantine / Reject Decision->Reject No Approve Approve for Synthesis Decision->Approve Yes

Analytical quality control workflow for validating incoming fluorinated reagents.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Leroux, F. R., et al. (2007). Fluorinated Ethers as "Exotic" Entity in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 6(14), 1483-1495.[Link]

  • Fisher Scientific. (n.d.). 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, 97%, Thermo Scientific™. Product Code: 15498175. Retrieved March 31, 2026, from[Link]

  • LookChem. (n.d.). 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid Suppliers. Retrieved March 31, 2026, from[Link]

Sources

Exploratory

Toxicological Profiling and Safety Attrition Strategies for Novel Propionic Acid Derivatives

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: In-Depth Technical Whitepaper Executive Overview Propionic acid derivatives—a chemical space historically dom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: In-Depth Technical Whitepaper

Executive Overview

Propionic acid derivatives—a chemical space historically dominated by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen—remain a highly attractive scaffold for novel therapeutics, including next-generation COX inhibitors and PPAR modulators. However, the presence of the carboxylic acid moiety introduces a profound liability: the potential for idiosyncratic drug-induced liver injury (IDILI) and systemic toxicity.

As a Senior Application Scientist, I have structured this guide to move beyond standard regulatory checklists. Here, we dissect the mechanistic causality of propionic acid toxicity and provide field-proven, self-validating experimental workflows to de-risk novel candidates early in the drug discovery pipeline.

The Mechanistic Triad of Propionic Acid Toxicity

To design safer propionic acid derivatives, one must first understand the precise biochemical bottlenecks that lead to late-stage clinical attrition. The toxicity of this class is primarily driven by three interconnected pathways:

Acyl Glucuronidation: The Electrophilic Trap

While Phase II glucuronidation is generally considered a clearance and detoxification pathway, carboxylic acid-containing drugs are an exception. Uridine diphospho-glucuronosyltransferases (UGTs) convert propionic acids into acyl glucuronides (AGs) . Unlike stable ether glucuronides, AGs are intrinsically unstable, reactive electrophiles. They undergo intramolecular rearrangement or nucleophilic attack by hepatocellular proteins (transacylation), forming irreversible covalent adducts. The chemical stability of these AGs in physiological buffers is a direct and quantifiable predictor of idiosyncratic drug toxicity (IDT)[1].

Acyl-CoA Thioesterification: The ACSL1 Bottleneck

Recent toxicological breakthroughs have identified Acyl-CoA synthetase 1 (ACSL1) as a critical mediator of propionic acid-induced hepatotoxicity. ACSL1 selectively catalyzes the CoA conjugation of propionic acid-class NSAIDs, leading to liver toxicity via covalent binding with hepatic proteins[2]. These acyl-CoA thioesters are highly reactive intermediates that not only bind to macromolecules but also inhibit mitochondrial beta-oxidation, leading to intracellular lipid accumulation and oxidative stress[3].

Mitochondrial Bioenergetic Crisis & Immune Synergy

Beyond reactive metabolites, propionic acids directly target mitochondrial electron transport chain (ETC) Complex I, precipitating a bioenergetic crisis and generating reactive oxygen species (ROS)[4]. This mitochondrial oxidative stress (MOS) acts synergistically with the innate immune system. The release of damage-associated molecular patterns (DAMPs) from necrotic hepatocytes recruits cytokines like TNF-α. This cytotoxic synergy between cytokines and NSAIDs is driven by mitogen-activated protein kinases (MAPKs), specifically JNK and ERK, culminating in fulminant idiosyncratic hepatotoxicity[5].

Visualizing the Toxicity and Screening Workflows

ToxicityMechanisms Compound Propionic Acid Derivative UGT UGT Enzymes (Glucuronidation) Compound->UGT ACSL1 ACSL1 Enzyme (CoA Conjugation) Compound->ACSL1 AcylGluc Acyl Glucuronide (Reactive Electrophile) UGT->AcylGluc AcylCoA Acyl-CoA Thioester (Reactive Intermediate) ACSL1->AcylCoA Adducts Covalent Protein Adducts (Hepatocyte Damage) AcylGluc->Adducts Transacylation AcylCoA->Adducts Thioesterification Immune Immune Activation (TNF-α, MAPKs) Adducts->Immune Neoantigen Formation Toxicity Idiosyncratic Liver Injury (IDILI) Immune->Toxicity Cytotoxic Synergy

Fig 1. Mechanistic pathways of propionic acid-induced idiosyncratic liver injury.

SafetyWorkflow Start Candidate Compound Stage1 Stage 1: Acyl Glucuronide Stability Assay Start->Stage1 Decision1 AG t1/2 > 3.6h? Stage1->Decision1 Stage2 Stage 2: Mitochondrial Toxicity (HCS) Decision2 IC50 > 100µM? Stage2->Decision2 Decision1->Stage2 Yes Fail High Attrition Risk (Redesign/Discard) Decision1->Fail No Decision2->Fail No Pass Lead Optimization & In Vivo Safety Decision2->Pass Yes

Fig 2. Sequential preclinical safety screening workflow for novel propionic acids.

Quantitative Safety Thresholds

To establish a go/no-go decision matrix for novel propionic acid derivatives, we benchmark candidates against historical data of safe, warned, and withdrawn carboxylic acid drugs.

Table 1: Benchmark Toxicological Parameters for Propionic Acid Derivatives

Compound ClassRepresentative DrugAG Half-Life (KPB, pH 7.4)ACSL1 CoA Conjugation RateMitochondrial Tox (IC50 Shift)IDILI Risk Profile
Safe Propionic Acid Ibuprofen> 7.2 hoursModerate< 2-fold shiftLow
Warning Propionic Acid Naproxen3.6 - 7.2 hoursModerate2 to 3-fold shiftModerate
Withdrawn Drug Benoxaprofen< 1.7 hoursHigh> 5-fold shiftHigh
Novel Candidate Target Profile> 10.0 hours Low No shift Minimal

(Note: The classification value of the half-life in KPB separating safe drugs from withdrawn drugs is calculated to be 3.6 hours[1].)

Standardized Experimental Methodologies

The following protocols are designed as self-validating systems. They do not merely generate data; they inherently control for false positives and confirm the mechanistic causality of the observed toxicity.

Protocol A: Acyl Glucuronide Stability & Reactive Metabolite Trapping

Causality Rationale: Because acyl glucuronides and CoA thioesters are transient, they cannot be reliably measured in systemic circulation. We must trap them in vitro using nucleophiles to form stable adducts detectable via LC-MS/MS, while simultaneously measuring the intrinsic degradation rate of the AG.

  • Step 1: Biosynthesis & Incubation. Incubate 10 µM of the novel propionic acid with human liver microsomes (HLM, 1 mg/mL protein), UDPGA (2 mM, cofactor for UGT), and Glutathione (5 mM, trapping agent for soft electrophiles) in potassium phosphate buffer (KPB, pH 7.4) at 37°C.

  • Step 2: Half-life Determination. Isolate the formed acyl glucuronide (AG) via preparative HPLC. Incubate the purified AG in KPB (pH 7.4) at 37°C. Draw aliquots at 0, 1, 2, 4, and 8 hours.

  • Step 3: LC-MS/MS Quantification. Quench samples with ice-cold acetonitrile. Quantify the degradation of the parent AG peak to calculate the half-life ( t1/2​ ).

  • Step 4: Self-Validation System.

    • Negative Control: Include a minus-UDPGA incubation to ensure adduct formation is strictly UGT-dependent.

    • Positive Control: Run Diclofenac or Benoxaprofen in parallel. If the assay is functioning, Benoxaprofen must yield an AG t1/2​ of < 1.7 hours.

Protocol B: High-Content Screening (HCS) for Mitochondrial Toxicity

Causality Rationale: Standard cytotoxicity assays (like CellTiter-Glo) often miss mitochondrial liabilities because immortalized cell lines rely heavily on glycolysis (the Warburg effect). To expose mitochondrial toxicity, we must force the cells to rely on oxidative phosphorylation.

  • Step 1: Cell Conditioning (The Crabtree Effect). Culture HepG2 cells in two parallel conditions for 72 hours prior to the assay:

    • Condition A: Standard high-glucose media (25 mM glucose).

    • Condition B: Galactose-supplemented media (10 mM galactose, 0 mM glucose). Galactose yields no net ATP via glycolysis, forcing total reliance on the mitochondria.

  • Step 2: Compound Treatment. Dose both cell populations with the propionic acid derivative in a 10-point concentration-response curve (0.1 µM to 300 µM) for 24 hours.

  • Step 3: Multiparametric Staining. Stain cells with Hoechst 33342 (nuclear count/general viability), TMRE (mitochondrial membrane potential), and H2DCFDA (reactive oxygen species). Read on a High-Content Imager.

  • Step 4: Self-Validation & Analysis. Calculate the IC50​ for cell viability in both media types. A compound is flagged as a direct mitochondrial toxicant if it demonstrates a >3-fold leftward shift (increased toxicity) in galactose media compared to glucose media. This confirms the toxicity is explicitly bioenergetic.

References

  • ACSL1 as a main catalyst of CoA conjugation of propionic acid-class NSAIDs in liver. Kanazawa University via EurekAlert. 2

  • Predictability of Idiosyncratic Drug Toxicity Risk for Carboxylic Acid-Containing Drugs Based on the Chemical Stability of Acyl Glucuronide. Sawamura et al., Drug Metabolism and Disposition. 1

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. National Institutes of Health (NIH). 4

  • Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. Toxicological Sciences, Oxford Academic. 5

  • Protective Effects of Propolis and Chitosan Nanoparticles against Ibuprofen-Induced Hepatotoxicity in Albino Rats. MDPI. 3

Sources

Protocols & Analytical Methods

Method

Application Notes: 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid in Medicinal Chemistry

Executive Summary The compound 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-57-0) represents a highly versatile, rationally designed building block in contemporary medicinal chemistry[1]. By combini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-57-0) represents a highly versatile, rationally designed building block in contemporary medicinal chemistry[1]. By combining the classic propionic acid pharmacophore with a sterically and electronically tuned phenyl ring, this molecule serves as an advanced lead scaffold. It is primarily utilized in the development of modulators for metabolic targets, notably Free Fatty Acid Receptors (FFARs, such as GPR40/GPR120) and Peroxisome Proliferator-Activated Receptors (PPARs). This guide details the structure-property relationships (SPR) of this compound, its mechanistic applications, and self-validating experimental protocols for its evaluation.

Chemical Profiling & Rational Drug Design

The structural architecture of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is engineered to overcome common pharmacokinetic and pharmacodynamic hurdles in drug discovery.

  • The Propionic Acid Moiety: Acts as an essential bioisostere for endogenous fatty acids. The carboxylate anion forms critical salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within the orthosteric binding pockets of target receptors[2].

  • The Trifluoromethoxy (-OCF₃) Group: Often termed a "super-halogen," the -OCF₃ group is highly lipophilic ( π≈1.04 ) and strongly electron-withdrawing. Causally, this substitution protects the aromatic ring from Cytochrome P450-mediated oxidative metabolism. Furthermore, the oxygen atom provides conformational flexibility, allowing the -CF₃ moiety to adopt an orthogonal conformation that perfectly anchors into hydrophobic receptor pockets[3].

  • The Methyl (-CH₃) Group: Positioned meta to the propionic chain, it provides necessary steric bulk to lock the molecule into a bioactive conformation, restricting rotational degrees of freedom and thereby increasing target binding entropy.

Table 1: Physicochemical Impact of Aromatic Substitutions on Phenylpropionic Acid Scaffolds

Data summarized from structure-property relationship (SPR) optimization studies in GPCR ligand development[2][4].

Substitution PatternPredicted LogPMetabolic Stability (HLM t½)GPR40/120 Affinity (Relative)Primary Pharmacological Advantage
Unsubstituted1.8< 15 minLowBaseline scaffold; high clearance.
3-Methyl2.3~ 30 minModerateImproved hydrophobic pocket filling.
3-Trifluoromethoxy3.1> 60 minHighBlocks P450 oxidation; high permeability.
3-Methyl-5-(trifluoromethoxy) 3.6 > 90 min Very High Optimal balance of conformational locking and metabolic resistance.

Mechanistic Applications in Metabolic Diseases

Free Fatty Acid Receptors (GPR40 / GPR120)

GPR40 (FFAR1) and GPR120 (FFAR4) are G-protein coupled receptors that sense free fatty acids and regulate metabolic homeostasis, including glucose-dependent insulin secretion and GLP-1 release. Phenylpropionic acid derivatives act as potent agonists for these receptors[5]. The 3-methyl-5-(trifluoromethoxy) substitution enhances the molecule's ability to mimic the aliphatic tail of long-chain fatty acids while maintaining a rigid, drug-like core[6].

G L 3-[3-Methyl-5-(trifluoromethoxy) phenyl]propionic acid R GPR40 / GPR120 (FFAR1 / FFAR4) L->R Agonism Gq Gq/11 Protein R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Accumulation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Release GLP1 GLP-1 / Insulin Secretion Ca->GLP1 Exocytosis

Figure 1: Gq-coupled signaling pathway of Free Fatty Acid Receptors activated by phenylpropionic acid derivatives.

Selective PPARγ Modulators (SPPARγMs)

Full agonists of PPARγ (e.g., Rosiglitazone) are effective insulin sensitizers but cause severe side effects like fluid retention and cardiac hypertrophy. 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is utilized as a core fragment to synthesize SPPARγMs[7]. The bulky, electron-withdrawing nature of the trifluoromethoxy group induces a distinct conformational change in the PPARγ ligand-binding domain. This results in partial agonism—recruiting a specific subset of co-activators that improve insulin sensitivity without triggering the gene expression profiles responsible for adverse cardiovascular events[8].

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific causality-driven steps (e.g., buffer selection) and internal controls to rule out false positives.

Workflow Step1 1. Compound Preparation (DMSO Stock, 10mM) Step2 2. Serial Dilution (Strictly BSA-free Assay Buffer) Step1->Step2 Step3 3. Cell Incubation (Target-expressing CHO/HEK cells) Step2->Step3 Step4 4. Signal Detection (FLIPR Ca2+ / Luciferase Reporter) Step3->Step4 Step5 5. Validation & Analysis (Antagonist Reversal & EC50 Calc) Step4->Step5

Figure 2: Step-by-step in vitro screening workflow for evaluating GPCR and PPAR modulators.

Protocol 1: High-Throughput FLIPR Calcium Assay for GPR40 Agonism

Purpose: To quantify the intracellular calcium release triggered by Gq-coupled GPR40 activation.

Causality & Design Notes: Standard cell culture media contains Bovine Serum Albumin (BSA). Because BSA acts as a lipid sink and binds tightly to lipophilic phenylpropionic acids, its presence will mask the compound's activity, leading to false negatives. The assay buffer must be strictly BSA-free.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM calcium indicator dye diluted in BSA-free Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 10 mM stock of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in BSA-free HBSS.

  • Self-Validation Control (Antagonist Reversal): In a parallel set of wells, pre-incubate the cells with 1 µM of GW1100 (a selective GPR40 antagonist) for 15 minutes prior to agonist addition. If the calcium signal is not abolished by GW1100, the compound is causing non-specific membrane disruption rather than receptor-mediated agonism.

  • Detection: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Dispense 10 µL of the compound dilutions into the wells while simultaneously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Normalize against a positive control (e.g., Linoleic acid or GW9508) to determine the EC₅₀ and E_max.

Protocol 2: Cell-Based Transcriptional Activation (Reporter Gene) Assay for PPARγ

Purpose: To evaluate the partial agonism (SPPARγM activity) of the synthesized derivatives.

Causality & Design Notes: To confirm that the compound is a selective modulator and not a full agonist, its maximum efficacy (E_max) must be directly compared to a full agonist (Rosiglitazone). A true SPPARγM will plateau at 20-50% of the Rosiglitazone maximal response[7].

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK293T cells with a plasmid containing the human PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing the GAL4 upstream activating sequence driving firefly luciferase.

  • Seeding: Plate the transfected cells in 96-well white opaque plates at 40,000 cells/well in DMEM containing 5% charcoal-stripped FBS (to remove endogenous lipid ligands).

  • Treatment: Treat cells with varying concentrations of the test compound (1 nM to 10 µM). Include Rosiglitazone (1 µM) as the 100% activation control, and DMSO (0.1%) as the vehicle baseline.

  • Incubation: Incubate for 24 hours at 37°C to allow for adequate transcription and translation of the luciferase reporter.

  • Detection: Add 50 µL of Steady-Glo® Luciferase Assay System reagent to each well. Incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

  • Readout & Validation: Measure luminescence using a microplate reader. Plot the dose-response curve. A validated SPPARγM profile will demonstrate high potency (low EC₅₀) but sub-maximal efficacy (E_max < 50%) compared to Rosiglitazone.

References

  • A Novel Selective Peroxisome Proliferator-Activator Receptor-Gamma modulator-SPPARgammaM5 Improves Insulin Sensitivity With Diminished Adverse Cardiovascular Effects. PubMed (NIH). Available at:[Link]

  • Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. MDPI. Available at:[Link]

  • Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. ACS Publications. Available at:[Link]

Sources

Application

Experimental design for in vivo studies with novel propionic acid compounds

Introduction: The Therapeutic Potential of Novel Propionic Acid Compounds Propionic acid, a short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation of dietary fiber, is increasingly recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Novel Propionic Acid Compounds

Propionic acid, a short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation of dietary fiber, is increasingly recognized as a key signaling molecule in host physiology.[1][2] Beyond its metabolic role, propionic acid and its novel synthetic derivatives are emerging as a promising class of therapeutics for a range of conditions, including inflammatory, metabolic, and neurological disorders.[3][4][5] These compounds can exert their effects through various mechanisms, including the activation of G-protein coupled receptors like GPR41 (also known as FFAR3) and GPR43, and the modulation of inflammatory pathways such as TLR4/NF-κB.[1][6][7]

The translation of a promising novel propionic acid compound from the bench to the clinic hinges on a meticulously designed and executed in vivo preclinical program. This guide provides a comprehensive framework for structuring these crucial studies. It moves beyond a simple recitation of steps to explain the underlying rationale, ensuring that the generated data is robust, reproducible, and relevant for regulatory submission and clinical trial design.

Pillar 1: A Strategic Framework for Preclinical Development

A successful in vivo program is not a single experiment but a phased, iterative process. The primary goals of this preclinical evaluation are to establish biological plausibility, identify a safe starting dose for human trials, and characterize the compound's pharmacokinetic and pharmacodynamic profile.[8][9][10] This process must be guided by the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure humane animal research and enhance scientific validity.[11][12][13]

The overall workflow can be visualized as a progression from exploratory, non-GLP (Good Laboratory Practice) studies to pivotal, GLP-compliant studies required for an Investigational New Drug (IND) application.[10][14]

Preclinical_Workflow cluster_0 Phase 1: Exploratory & Feasibility (Non-GLP) cluster_1 Phase 2: IND-Enabling Studies (GLP) A Compound Formulation & Analyte Method Development B Pilot Pharmacokinetics (PK) (Single Dose, Multiple Routes) A->B Formulation for Dosing C Acute Dose-Range Finding (Toxicity) B->C Inform Dose Selection D Pilot Efficacy in Disease Model B->D Inform Dose & Schedule E Definitive PK & ADME (Absorption, Distribution, Metabolism, Excretion) F Repeat-Dose Toxicology (e.g., 28-Day in 2 Species) C->F Set Doses for Tox Study H Definitive Efficacy & PK/PD (Dose-Response) D->H Confirm Efficacy I IND Submission E->I F->I G Safety Pharmacology (Core Battery: CNS, CV, Respiratory) G->I H->I

Caption: High-level workflow for preclinical development of a novel compound.

Pillar 2: Pharmacokinetic (PK) & ADME Studies

Understanding what the body does to the drug is the central tenet of pharmacokinetics. For novel propionic acid derivatives, which may be designed as prodrugs or have altered metabolic stability compared to the parent molecule, these studies are critical.[15] The objective is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound to inform dosing regimens for efficacy and toxicology studies.[16][17]

Causality Behind Experimental Choices:

  • Species Selection: The FDA requires that animal studies be reasonable predictors of the compound's activity in humans.[14] Therefore, an appropriate animal model could be one where the drug's metabolism is similar to humans.[14] Rodents (mice, rats) are typically used for initial studies due to practical considerations, with a second, non-rodent species (e.g., beagle dog) often required for pivotal toxicology studies.

  • Route of Administration: The route chosen for preclinical studies should align with the intended clinical route.[8] Since many propionic acid derivatives are orally bioavailable, oral gavage (PO) is a common route.[16] An intravenous (IV) arm is crucial to determine absolute bioavailability.

  • Dose Levels: At least three dose levels are typically used to assess dose proportionality. These doses are informed by initial dose-range finding studies.

Table 1: Key Pharmacokinetic Parameters to Determine
ParameterSymbolDescription & Importance
Maximum Concentration CmaxThe highest concentration of the drug observed in plasma. Crucial for assessing safety margins.
Time to Cmax TmaxThe time at which Cmax is reached. Indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time. The primary measure of bioavailability.
Half-life t1/2The time required for the drug concentration to decrease by half. Dictates dosing frequency.
Clearance CLThe volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination.
Volume of Distribution VdThe theoretical volume that the total amount of administered drug would occupy to provide the same concentration as in plasma. Indicates tissue distribution.
Bioavailability F (%)The fraction of an administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * 100.

Pillar 3: Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamics describes what the drug does to the body. For propionic acid compounds, this involves demonstrating target engagement and linking it to a therapeutic effect in a relevant disease model.

Mechanism of Action: GPR41/FFAR3 Signaling

A key mechanism for propionic acid is the activation of the G-protein coupled receptor GPR41 (FFAR3).[7] Activation of GPR41, often coupled to Gαi/o proteins, inhibits adenylyl cyclase, leading to downstream cellular responses that can influence inflammation and metabolism.[6] Demonstrating that a novel compound acts on this pathway in vivo is a critical step.

GPR41_Signaling cluster_0 cluster_1 cluster_2 PA Propionic Acid Compound GPR41 GPR41 (FFAR3) Receptor PA->GPR41 Binds & Activates G_Protein Gαi/o Protein Complex GPR41->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Catalyzes Response Cellular Response (e.g., ↓ Inflammation, Altered Metabolism) cAMP->Response Leads to

Caption: Simplified GPR41 (FFAR3) signaling pathway activated by propionic acid.

Choosing the Right Efficacy Model

The choice of animal model is dictated by the therapeutic hypothesis. Given the known anti-inflammatory properties of propionic acid, models of inflammatory diseases are highly relevant.[18][19] Rodents are frequently used in these models due to their physiological similarities to humans in inflammatory responses.

  • For Inflammatory Bowel Disease (IBD): The Dextran Sodium Sulphate (DSS)-induced colitis model in mice is a well-established and highly reproducible model that mimics aspects of human ulcerative colitis.[18]

  • For Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in DBA/1 mice is a classic model for studying autoimmune arthritis.[20]

  • For Metabolic Disease: Diet-Induced Obesity (DIO) models in rodents are translational models for studying obesity and metabolic syndrome.[21][22][23] The db/db mouse is a robust model for Type 2 diabetes.[23]

  • For Neuro-inflammation: Recent studies suggest a link between propionic acid and neuro-inflammation, making models that assess glial activation and cytokine profiles relevant.[7][24]

Pillar 4: Toxicology and Safety Pharmacology

The primary goal of preclinical toxicology is to identify potential target organs for toxicity, determine if toxicity is reversible, and establish a safe starting dose for clinical trials.[8] These studies must be conducted under GLP conditions for IND submission.[14]

Causality Behind Experimental Choices:

  • Dose Selection: Doses are based on earlier dose-range finding studies. Typically, a low dose (e.g., the anticipated therapeutic dose), a high dose (the maximum tolerated dose, MTD), and an intermediate dose are selected.

  • Study Duration: The duration of the study should be equal to or longer than the proposed duration of the clinical trial. A 28-day repeat-dose study is common for supporting initial clinical trials.[2]

  • Species: Regulatory guidelines, such as ICH M3(R2), typically require repeat-dose toxicity studies in two species (one rodent, one non-rodent).[25]

Table 2: Standard Endpoints in a 28-Day Rodent Toxicology Study
CategoryEndpoints
In-Life Observations Clinical signs (daily), body weight (weekly), food consumption (weekly), ophthalmology.
Clinical Pathology Hematology (e.g., CBC, differential), clinical chemistry (e.g., liver enzymes, kidney function), coagulation.
Urinalysis Volume, specific gravity, pH, protein, glucose.
Terminal Procedures Gross necropsy, organ weights (e.g., liver, kidney, spleen, brain, heart).
Histopathology Microscopic examination of a comprehensive list of tissues from control and high-dose groups, plus any gross lesions from all animals.

Safety Pharmacology: These studies investigate the effects of the compound on vital functions. The core battery of tests assesses the cardiovascular, respiratory, and central nervous systems, as mandated by ICH S7A guidelines.

Detailed Protocols

Protocol 1: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) and absolute bioavailability of a novel propionic acid compound.

Materials:

  • Test Compound, Vehicle

  • Sprague-Dawley rats (n=3-5 per group/route)

  • Dosing syringes, oral gavage needles, IV catheters

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimatization: Acclimatize animals for at least 5 days prior to the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water ad libitum.

  • Group Assignment: Randomly assign animals to two groups: Oral (PO) and Intravenous (IV).

  • Dosing:

    • PO Group: Administer the compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing.

    • IV Group: Administer the compound formulation via tail vein injection at the target dose (e.g., 2 mg/kg). Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) via a suitable route (e.g., tail vein, saphenous vein) into K2-EDTA tubes at pre-defined time points.

    • Suggested time points: Predose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate the parameters listed in Table 1.

Protocol 2: Efficacy in a DSS-Induced Colitis Mouse Model

Objective: To evaluate the anti-inflammatory efficacy of a novel propionic acid compound in a model of acute colitis.

Materials:

  • Test Compound, Vehicle

  • C57BL/6 mice (8-10 weeks old)

  • Dextran Sodium Sulphate (DSS, 36-50 kDa)

  • Standard rodent chow and drinking water

Methodology:

  • Acclimatization & Baseline: Acclimatize mice for one week. Record baseline body weight.

  • Group Assignment: Randomly assign mice to groups (n=8-10 per group):

    • Group 1: Healthy Control (No DSS, Vehicle treatment)

    • Group 2: DSS Control (DSS + Vehicle treatment)

    • Group 3: DSS + Test Compound (e.g., 10 mg/kg)

    • Group 4: DSS + Test Compound (e.g., 30 mg/kg)

    • (Optional) Group 5: DSS + Positive Control (e.g., Sulfasalazine)

  • Colitis Induction: On Day 0, induce colitis in Groups 2-5 by providing 2.5-3.0% (w/v) DSS in the drinking water. Provide regular drinking water to Group 1. Continue DSS administration for 5-7 days.

  • Treatment: Begin daily treatment with the test compound or vehicle via oral gavage on Day 0 and continue throughout the study.

  • Monitoring: Monitor animals daily for:

    • Body weight loss

    • Stool consistency

    • Presence of blood in feces (Hemoccult test)

    • Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Termination: Euthanize all animals at the end of the study (e.g., Day 7 or 8).

  • Endpoint Analysis:

    • Macroscopic: Measure colon length (a shorter colon indicates more severe inflammation).

    • Histopathology: Collect a section of the distal colon, fix in formalin, embed in paraffin, and stain with H&E. Score for inflammation severity and tissue damage.

    • Biomarkers: Homogenize a section of the colon to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or to assess myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

References

  • European Medicines Agency (EMA). (2007). Non-clinical development guidelines. [Link]

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. [Link]

  • University of Leicester. NC3Rs guidelines | Research Involving Animals. [Link]

  • Campos, E. I., et al. (2024). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PMC. [Link]

  • Patel, M., et al. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • EUPATI. Basic principles of non-clinical development. [Link]

  • NC3Rs. The 3Rs. [Link]

  • BioModels. Metabolic Disease - Research Services. [Link]

  • Charles River Laboratories. Autoimmune Disease and Inflammation Models. [Link]

  • NC3Rs. ARRIVE guidelines. [Link]

  • European Medicines Agency (EMA). Non-clinical guidelines. [Link]

  • Aragen Life Sciences. Cardiovascular & Metabolic Disease Models. [Link]

  • Physiogenex. in vivo metabolic studies for drug efficacy. [Link]

  • Yang, R., et al. (2020). Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies. PMC. [Link]

  • Evotec. in vivo Metabolic Disease. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration (FDA). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. [Link]

  • Sygnature Discovery. Metabolic Models. [Link]

  • European Medicines Agency (EMA). Non-clinical development. [Link]

  • European Medicines Agency (EMA). Guideline on non-clinical and clinical development of similar biological medicinal products containing recombinant human insulin. [Link]

  • Pharmacology Education Project. Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. [Link]

  • DeSesso, J.M. & Williams, A.L. FDA Requirements for Preclinical Studies. [Link]

  • Encephalitis International. Animal Research: 3Rs Principles - Guidance for Peer Reviewers. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • Khan, M.S., et al. (2024). Acute and Sub-Acute Toxicological Study of Short Chain Fatty Acids (SCFAs) in Rats. [Link]

  • Al-Lahham, S.H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. [Link]

  • U.S. Department of Agriculture (USDA). Animal Use Alternatives (3Rs). [Link]

  • U.S. Food and Drug Administration (FDA). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. [Link]

  • Kim, M., et al. (2024). Acidipropionibacterium acidipropionici, a propionate-producing bacterium, contributes to GPR41 signaling and metabolic regulation in high-fat diet-induced obesity in mice. Frontiers. [Link]

  • Lagod, P.P., et al. (2024). An In Vivo Model of Propionic Acid-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice (FVB/N-Tg(GFAPGFP)14Mes/J): A Potential Link to Autism Spectrum Disorder. MDPI. [Link]

  • Lagod, P.P., et al. (2024). An In Vivo Model of Propionic Acid-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice.... PubMed. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • Jahansouz, F., et al. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • Kaur, G., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

  • Zimmermann, J., et al. (2021). Synthesis, Characterization, and in vivo Distribution of Intracellular Delivered Macrolide Short-Chain Fatty Acid Derivatives. PubMed. [Link]

  • Kuhn, B., et al. (2006). Structure-based design of indole propionic acids as novel PPARalpha/gamma co-agonists. PubMed. [Link]

  • Zhang, Y., et al. (2024). Discovery of Propionic Acid Derivatives with a 5-THIQ Core as Potent and Orally Bioavailable Keap1–Nrf2 Protein–Protein Interaction Inhibitors for Acute Kidney Injury. Journal of Medicinal Chemistry. [Link]

  • Lee, S., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]

  • Cardoso, C.d.O., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Patsnap. (2024). Propionic Acid's Influence on Pharmaceutical Advancements. [Link]

  • Rathnam, C. & Peterson, R.T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]

  • National Institutes of Health (NIH). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Cardoso, C.d.O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • ClinicalTrials.gov. Metabolic Effects of Short-Chain Fatty Acids in Healthy Individuals. [Link]

  • Chambers, E.S., et al. (2019). Investigating serum concentration profiles of orally ingested short-chain fatty acid supplements. Food & Function. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the purification of fluorinated organic compounds

Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique physicochemical hurd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Separations Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique physicochemical hurdles associated with fluorinated organic compounds.

Fluorocarbons exhibit behavior that defies standard chromatographic intuition. They are simultaneously hydrophobic and lipophobic—a phenomenon known as the "fluorous effect"[1]. This guide deconstructs the causality behind common purification failures and provides self-validating, field-proven protocols to ensure high-yield recovery of your fluorinated targets.

Part 1: Troubleshooting & FAQs

Q1: My highly fluorinated intermediate will not dissolve in standard organic solvents (hexane, ethyl acetate, DCM) for column loading. What is happening, and how do I fix it?

The Causality: You are experiencing the "fluorous effect." The fluorine atom possesses high electronegativity but extremely low polarizability. This results in incredibly weak van der Waals interactions between fluorinated chains and standard hydrocarbon solvents, making highly fluorinated compounds mutually immiscible with both water (hydrophobic) and organic solvents (lipophobic)[2]. The Solution: Do not attempt to force solubility with standard polar solvents. Instead, utilize a "bridging solvent" that possesses both organic and fluorophilic character. We recommend dissolving your crude mixture in a minimal volume of Benzotrifluoride (BTF) or Tetrahydrofuran (THF) prior to loading[3]. If liquid loading remains impossible, evaporate your sample onto standard silica or Celite for solid-loading, though liquid loading onto a fluorous stationary phase is preferred for optimal band symmetry.

Q2: I am trying to separate a fluorous-tagged product from non-fluorinated starting materials, but they co-elute on standard normal-phase silica. Why?

The Causality: Standard silica gel separates compounds based on polarity (dipole-dipole interactions and hydrogen bonding). The addition of a perfluoroalkyl tag (e.g., C6​F13​ or C8​F17​ ) often does not significantly alter the overall polarity of the molecule compared to its non-fluorinated precursor. Therefore, they exhibit identical retention factors ( Rf​ ) on normal-phase silica. The Solution: You must separate the compounds based on fluorophilicity, not polarity. Switch to Fluorous Solid-Phase Extraction (F-SPE) using a silica gel derivatized with a fluorocarbon chain (e.g., −Si(Me)2​CH2​CH2​C8​F17​ )[3]. In F-SPE, the fluorinated target is retained via strong, non-covalent fluorine-fluorine interactions, while the non-fluorinated organic impurities are washed away using a "fluorophobic" solvent[4].

Alternative Method: If you have a massive excess of organic impurities, consider Reverse F-SPE . In this technique, you load the mixture onto standard polar silica gel and elute first with a fluorous solvent (like FC-72). The fluorous compounds pass through immediately, leaving the organic components retained on the column[5].

Q3: I need to resolve the enantiomers of a fluorinated pharmaceutical candidate, but normal-phase HPLC is failing to provide baseline resolution. What is the best alternative?

The Causality: In standard HPLC, the organic mobile phases (hexane, IPA) often compete with or mask the subtle fluorophilic interactions required for chiral recognition of fluorinated stereocenters. The Solution: Transition your workflow to Supercritical Fluid Chromatography (SFC) equipped with a fluorinated chiral polysaccharide stationary phase (e.g., cellulose derivatized with 4-fluoro-3-methyl phenylcarbamate)[6]. SFC utilizes supercritical CO2​ as the primary mobile phase. Because CO2​ is non-polar and lacks hydrogen-bonding capabilities, it does not disrupt the highly specific fluorophilic interactions between the chiral stationary phase and your fluorinated analyte[6]. Furthermore, the high diffusivity and low viscosity of supercritical CO2​ allow for flow rates up to 4x faster than HPLC, making it ideal for preparative scale-up[6].

Part 2: Quantitative Data & Solvent Selection

Successful fluorous purification relies entirely on manipulating the mobile phase to toggle between "fluorophobic" (repelling the fluorous compound onto the stationary phase) and "fluorophilic" (solvating the fluorous compound to elute it).

Table 1: Solvent Selection Guide for Fluorous Chromatography

Solvent SystemClassificationPolarityRole in F-SPE Workflow
80:20 Methanol/Water FluorophobicHighFirst-pass wash: Forces fluorous targets to adhere to the stationary phase while washing away organic impurities.
90:10 DMF/Water FluorophobicHighAlternative wash: Used when organic impurities are highly polar and require stronger solvation to elute.
Tetrahydrofuran (THF) FluorophilicMediumSecond-pass elution: Disrupts fluorous-fluorous interactions, desorbing the tagged target from the column.
Ethyl Acetate / Hexane FluorophilicLow/MedAlternative elution: Excellent for highly lipophilic fluorous compounds that crash out in THF.
Benzotrifluoride (BTF) Highly FluorophilicLowBridging/Loading: Solvates highly fluorinated, intractable crude mixtures prior to column loading.

Part 3: Standard Operating Procedure (SOP)

Workflow: Fluorous Solid-Phase Extraction (F-SPE)

This protocol utilizes a "tag-and-release" or direct fluorous affinity strategy to isolate fluorinated compounds from complex organic mixtures[7].

Self-Validation Checkpoint: Always monitor the fluorophobic wash fractions by TLC or LC-MS. Do not proceed to Step 4 until the wash fractions are completely devoid of organic impurities.

  • Cartridge Conditioning:

    • Mount a fluorous silica gel SPE cartridge (e.g., FluoroFlash) onto a vacuum manifold.

    • Wash the cartridge with 2 column volumes (CV) of a fluorophilic solvent (100% THF) to clear manufacturing residues.

    • Condition the resin with 3 CV of a fluorophobic solvent (e.g., 80:20 Methanol/Water)[3]. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude reaction mixture (up to 200 mg for a 2 g cartridge) in a minimal volume (0.5 - 1.0 mL) of DMF or THF[3].

    • Apply the solution evenly to the top of the frit. Apply a gentle vacuum to draw the sample just into the sorbent bed.

  • Fluorophobic Wash (Eluting Organics):

    • Elute the cartridge with 3–5 CV of the fluorophobic solvent (80:20 Methanol/Water).

    • Mechanism: The non-fluorous organic compounds partition into the mobile phase and elute. The fluorous-tagged compounds are retained via strong affinity for the perfluoroalkyl stationary phase[4].

    • Collect this fraction; it contains your non-fluorinated byproducts and reagents.

  • Fluorophilic Elution (Recovering the Target):

    • Switch the mobile phase to a fluorophilic solvent (100% THF, Ethyl Acetate, or Hexane)[7].

    • Elute with 2–3 CV.

    • Mechanism: The fluorophilic solvent outcompetes the stationary phase, desorbing the fluorinated target.

  • Isolation:

    • Concentrate the fluorophilic fraction under reduced pressure to yield the highly pure fluorinated organic compound. The F-SPE cartridge can typically be washed with THF, reconditioned, and reused up to 10 times[3].

Part 4: Mandatory Visualization

Below is the logical workflow for the F-SPE protocol described above, mapping the phase behavior of the compounds.

FSPE_Workflow Crude Crude Reaction Mixture (Fluorous + Organic) Load Load Sample (Minimal DMF/THF) Crude->Load Condition Condition F-SPE Silica (Fluorophobic Solvent) Condition->Load Wash Fluorophobic Wash (e.g., 80:20 MeOH:H2O) Load->Wash Organic Organic Impurities (Eluted) Wash->Organic Elutes non-tagged Elute Fluorophilic Elution (e.g., 100% THF or EtOAc) Wash->Elute Retains fluorous target Pure Pure Fluorous Compound (Recovered) Elute->Pure Desorbs target

Caption: Workflow for Fluorous Solid-Phase Extraction separating fluorous and organic compounds.

Part 5: References

  • Application Notes and Protocols for the Synthesis and Purification of 1-(Perfluoro-n-octyl)tetradecane . BenchChem. 4

  • Application Note & Protocol: Synthesis and Purification of Prostaglandins using Fluorous Prostaglandin Synthesis Ancillary . BenchChem. 7

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography . Chromatography Today.6

  • Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis . PMC - NIH. 3

  • Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds . Organic Letters - ACS Publications. 5

  • Noncovalent fluorous interactions: new approaches for drug discovery . AIR Unimi. 2

  • Towards the nonstick egg: designing fluorous proteins . Chemistry & Biology (CORE).1

Sources

Optimization

Optimizing reaction conditions for the synthesis of propionic acid analogs

Welcome to the Technical Support Center for the synthesis of 2-arylpropionic acids (profens). This guide is designed for researchers and drug development professionals optimizing the synthesis of critical nonsteroidal an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-arylpropionic acids (profens). This guide is designed for researchers and drug development professionals optimizing the synthesis of critical nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, and flurbiprofen.

Rather than providing generic overviews, this center addresses the specific mechanistic bottlenecks—such as enantioselectivity failures in asymmetric hydrogenation and regioselectivity issues in hydrocarboxylation—that you will encounter at the bench.

Part 1: Troubleshooting Asymmetric Hydrogenation (Naproxen & Ibuprofen Precursors)

The synthesis of highly pure (S)-naproxen and (S)-ibuprofen heavily relies on the asymmetric hydrogenation of α-arylacrylic acids. The benchmark for this transformation is the Ru(II)-BINAP catalytic system.

Q: Why am I observing low enantiomeric excess (ee%) during the Ru-BINAP catalyzed asymmetric hydrogenation of 2-(6-methoxy-2-naphthyl)acrylic acid? A: Enantioselectivity in this system is governed by the highly specific chiral pocket created by the BINAP ligand, which dictates the facial approach of the alkene to the ruthenium-hydride bond ([1]). Low ee% is typically caused by coordinating impurities (e.g., water, halide ions) in the solvent. These impurities compete with the carboxylic acid moiety of the substrate for coordination sites on the Ru center, disrupting the highly ordered transition state required for stereocontrol.

  • Resolution: Ensure strictly anhydrous and degassed solvents (typically methanol or a methanol/dichloromethane mixture). Additionally, verify your hydrogen pressure; while high pressure accelerates the reaction, excessively high H₂ pressure can sometimes promote unselective background pathways.

Q: My hydrogenation conversion stalls at 50%. How can I achieve full conversion without compromising the catalyst? A: Catalyst stalling is often a symptom of catalyst poisoning by trace oxygen or the formation of inactive Ru-dimers. The Ru(II)-BINAP complex is highly sensitive to oxidation, which alters the oxidation state of the metal center and permanently deactivates the catalytic cycle.

  • Resolution: Perform all catalyst preparation steps under rigorous Schlenk conditions. If stalling persists, implement a dynamic kinetic resolution approach or verify the optical purity of your starting material to rule out substrate inhibition.

Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation

This protocol is a self-validating system designed to ensure stereochemical integrity before scale-up.

  • Catalyst Preparation: Under a rigorous argon atmosphere, dissolve [RuCl₂(benzene)]₂ and (S)-BINAP in anhydrous N,N-dimethylformamide (DMF). Heat to 100 °C for 10 minutes, then remove the solvent in vacuo to yield the highly active Ru-BINAP catalyst.

  • Substrate Loading: Transfer the catalyst (0.5 mol%) and 2-(6-methoxy-2-naphthyl)acrylic acid into a high-pressure hydrogenation autoclave.

  • Solvent Addition: Add strictly anhydrous, degassed methanol. The protic solvent is critical as it facilitates the proton-transfer steps during the catalytic cycle.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 135 atm. Stir at 15–25 °C for 12–24 hours.

  • Validation Check: Depressurize safely. Remove a 50 µL aliquot, derivatize to the methyl ester using TMS-diazomethane, and analyze via chiral GC (Chirasil-S-Val column) to confirm an ee% > 95% before quenching the main batch ([2]).

  • Workup: Concentrate the mixture under reduced pressure and purify the (S)-naproxen via recrystallization.

Part 2: Regioselective Hydrocarboxylation and Carbonylation

For substrates like 4-isobutylstyrene (ibuprofen precursor), hydrocarboxylation is a highly atom-economical route. However, controlling the regioselectivity to form the branched α-arylpropionic acid over the linear β-arylpropionic acid is a major hurdle.

Q: In the Pd-catalyzed carbonylation of 4-isobutylstyrene, my regioselectivity favors the linear isomer instead of the desired branched 2-arylpropionic acid. How can I invert this? A: The regioselectivity (branched vs. linear) is dictated by the direction of hydropalladation across the double bond. Standard Pd catalysts often favor the linear (anti-Markovnikov) product due to steric hindrance. To favor the branched (Markovnikov) product, the metal must be directed to the benzylic position.

  • Resolution: Utilizing specific additives like polyvinylpyrrolidone (PVP) or tuning the ligand bite angle can sterically and electronically steer the palladium to the terminal carbon, yielding the desired branched profen ([3]).

Q: We want to transition away from toxic CO gas for the synthesis of profens. Can we use CO₂ directly? A: Yes. Electrochemical Ni-catalyzed α-selective hydrocarboxylation has emerged as a robust, green alternative ([4]). In this system, water acts as the hydride source. Cathodic reduction generates a Ni-H species that selectively inserts into the styrene to form a highly stable benzylic-nickel intermediate. Subsequent nucleophilic attack on CO₂ yields the branched carboxylic acid with excellent regioselectivity ([5]).

Experimental Protocol: Electrochemical Ni-Catalyzed α-Selective Hydrocarboxylation

This protocol utilizes electrochemistry to bypass the need for high-pressure toxic gases.

  • Electrolyte Preparation: In an undivided electrochemical cell equipped with an aluminum plate anode and a nickel foam cathode, add tetrabutylammonium tetrafluoroborate (TBABF₄) (1.0 equiv) as the supporting electrolyte.

  • Reagent Loading: Add 4-isobutylstyrene (0.2 mmol), NiBr₂·DME (10 mol%), a suitable bidentate ligand (20 mol%), and H₂O (4.0 equiv) in anhydrous DMF (4 mL). The water serves as the crucial hydride source.

  • Atmosphere Setup: Purge the cell with CO₂ gas and maintain a 1 atm CO₂ balloon over the reaction mixture.

  • Electrolysis: Apply a constant current (5 mA) at room temperature until a charge of 4.7 F/mol is passed.

  • Validation Check: Analyze a crude aliquot via ¹H NMR. The presence of a doublet at ~1.5 ppm (methyl group) and a quartet at ~3.7 ppm (benzylic proton) confirms the successful formation of the α-branched product over the linear isomer.

  • Workup: Quench the reaction with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify the resulting racemic ibuprofen via column chromatography.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the optimized reaction conditions required to achieve maximum yield, regioselectivity, and enantiomeric excess for key propionic acid analogs.

Target CompoundSynthetic RouteCatalyst / LigandKey Reaction ConditionsRegioselectivity (b:l)Enantiomeric Excess (ee%)Typical Yield
(S)-Naproxen Asymmetric HydrogenationRu(OAc)₂((S)-BINAP)H₂, MeOH, 15–25 °C, 135 atmN/A97%>95%
rac-Ibuprofen Pd-CarbonylationPdCl₂ / PPh₃ / PVPCO/HCOOH, 100 °C>95:5N/A88%
(S)-Ibuprofen Asymmetric Hydrovinylation[(allyl)NiBr]₂ / PhosphoramiditeEthylene (1 atm), NaBARF, -78 °C>99:195%90%
rac-Flurbiprofen ElectrocarboxylationNiBr₂·DME / LigandCO₂ (1 atm), H₂O, e⁻ (5 mA)>90:10N/A82%

Part 4: Troubleshooting Workflows

Troubleshooting_EE Start Issue: Low Enantiomeric Excess (ee%) Detected Check1 Is the chiral ligand optically pure? Start->Check1 Action1 Purify ligand or verify supplier specs Check1->Action1 No Check2 Are coordinating impurities (e.g., H2O) present? Check1->Check2 Yes Action1->Check2 Action2 Use strictly anhydrous solvents (MeOH/CH2Cl2) Check2->Action2 Yes Check3 Is H2 pressure optimized (5-50 atm)? Check2->Check3 No Action2->Check3 Action3 Perform H2 pressure screening Check3->Action3 No Success Optimal ee% Achieved (>95%) Check3->Success Yes Action3->Success

Workflow for diagnosing and resolving low enantioselectivity in asymmetric hydrogenation.

References

  • Noyori, R., et al., "Asymmetric Hydrogenation of Unsaturated Carboxylic Acids Catalyzed by BINAP-Ruthenium(II) Complexes", Journal of Organic Chemistry, 1987. URL: [Link]

  • Qi, W., et al., "Electrochemical Ni-Catalyzed α-Selective Hydrocarboxylation of Styrenes with CO2", Organic Letters, 2025. URL: [Link]

  • Smith, C. R., & RajanBabu, T. V., "Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes", PMC - NIH, 2008. URL: [Link]

  • "Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions", Russian Journal of Organic Chemistry, 2025. URL: [Link]

Sources

Troubleshooting

FAQ 1: Why do my novel small molecules show unexpected phenotypic toxicity in cell-based assays despite high biochemical selectivity?

Welcome to the Small Molecule Assay Troubleshooting & Support Center . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, quantify, and mitigate off-target effects in your...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Small Molecule Assay Troubleshooting & Support Center . As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, quantify, and mitigate off-target effects in your small molecule screening workflows.

Off-target interactions are a primary driver of clinical attrition and confounding assay artifacts. The protocols and logical frameworks below are built on self-validating principles: every experimental choice must include orthogonal controls to prove causality, not just correlation.

The Science (Causality): Biochemical assays often measure activity against an isolated target, ignoring the complex proteome of a living cell. Small molecules, particularly ATP-competitive kinase inhibitors, are prone to promiscuous binding because the ATP-binding pocket is highly conserved across the human kinome. Furthermore, recent large-scale pharmaceutical analyses reveal that non-kinase enzymes make up approximately one-third of all pharmacological targets for FDA-approved drugs, making them a massive, often overlooked sink for off-target binding[1]. If your molecule binds to vital off-targets (e.g., cell cycle-dependent kinases like CDK family members or metabolic enzymes), it will induce phenotypic toxicity regardless of its on-target potency [2].

Quantitative Overview: Common Off-Target Liability Classes To systematically assess safety, the pharmaceutical industry utilizes standardized secondary pharmacology screening panels (such as the Bowes-44 or Brennan-77 panels) [1].

Target ClassProportion of Off-Target HitsCommon Phenotypic LiabilityRecommended Assay for Profiling
Kinases (e.g., CDKs, AURK) ~26%Cytotoxicity, Cell Cycle ArrestKinobeads / Chemical Proteomics
Non-Kinase Enzymes (e.g., PDE, ACE) ~33%Metabolic disruption, Cardiovascular toxicityBiochemical enzymatic panels
GPCRs ~25%CNS effects, variable signaling noisecAMP/Calcium flux cellular assays
Ion Channels (e.g., hERG) ~10%Cardiotoxicity (QT prolongation)Patch-clamp electrophysiology

FAQ 2: How can I systematically deconvolute off-target kinase interactions for my novel ATP-competitive inhibitor?

The Science (Causality): To prove that your molecule is selective, you must test it against the native kinome rather than recombinant proteins. The most robust method for this is Kinobeads chemical proteomics [3]. This assay uses a competitive binding format: cell lysates are pre-incubated with your free drug, followed by incubation with Sepharose beads coated in broad-spectrum kinase inhibitors. If your novel drug binds a specific kinase, it outcompetes the beads, resulting in a dose-dependent reduction of that kinase in the subsequent mass spectrometry readout. This creates a self-validating system: target engagement is proven by competitive displacement.

Step-by-Step Methodology: Kinobeads Competitive Profiling

  • Lysate Preparation: Lyse a mixed cell population (e.g., K-562, MV-4-11, Colo205) using a non-denaturing lysis buffer (1% NP-40, protease/phosphatase inhibitors) to maintain native protein folding.

  • Drug Pre-incubation: Aliquot the lysate and treat with your novel small molecule across a 10-point concentration gradient (e.g., 1 nM to 10 µM), plus a DMSO vehicle control. Incubate for 45 minutes at 4°C to allow equilibrium binding.

  • Affinity Capture: Add the Kinobeads matrix (beads functionalized with broad-spectrum inhibitors like Purvalanol B and Vandetanib) to all samples. Incubate for 1 hour at 4°C.

  • Washing & Elution: Wash the beads extensively with lysis buffer to remove unbound proteins. Elute the specifically bound kinases using SDS sample buffer and heat (95°C for 10 min).

  • LC-MS/MS Quantification: Digest the eluted proteins with trypsin, label with isobaric tags (e.g., TMT), and analyze via quantitative LC-MS/MS.

  • Data Analysis: Calculate the half-maximal inhibitory concentration ( IC50​ ) for every identified kinase based on the dose-dependent decrease in MS intensity relative to the DMSO control.

Workflow Visualization:

G A 1. Cell Lysate Preparation (Native Kinome) B 2. Pre-incubation with Novel Drug (Dose Response) A->B Add Drug C 3. Incubation with Kinobeads Affinity Matrix B->C Competition D 4. Wash & Elute Bound Proteins C->D Isolate E 5. Quantitative LC-MS/MS Readout D->E Analyze

Caption: Kinobeads chemical proteomics workflow for deconvoluting small molecule off-targets.

FAQ 3: How do I validate whether an observed phenotype is due to on-target engagement or an off-target effect?

The Science (Causality): If you observe a strong cellular phenotype (e.g., apoptosis), you cannot assume it is driven by the intended target. To establish causality, you must uncouple the chemical from the biological target. The gold standard is combining CRISPR/Cas9 genetic validation with Cellular Thermal Shift Assays (CETSA) . If knocking out the primary target does not abolish the drug's phenotypic effect, the phenotype is driven by off-target toxicity.

Step-by-Step Methodology: On-Target vs. Off-Target Phenotype Validation

  • Genetic Knockout (CRISPR): Generate a stable CRISPR/Cas9 knockout (KO) cell line for your primary target. Verify KO via Western blot.

  • Phenotypic Rescue Assay: Treat both Wild-Type (WT) and KO cells with the IC90​ concentration of your small molecule.

    • Self-Validating Check: If the KO cells still die or exhibit the phenotype upon drug treatment, the molecule has lethal off-target effects.

  • CETSA (Target Engagement): To prove the drug actually enters the cell and binds the intended target in WT cells, treat intact WT cells with the drug or DMSO.

  • Thermal Profiling: Aliquot the cells and heat them across a temperature gradient (e.g., 40°C to 65°C).

  • Readout: Lyse cells, centrifuge to remove precipitated (denatured) proteins, and quantify the soluble target protein via Western blot. A shift in the aggregation temperature ( Tagg​ ) in drug-treated cells confirms intracellular target engagement.

Workflow Visualization:

G A Observe Cellular Phenotype (e.g., Toxicity) B CRISPR Knockout of Primary Target A->B C Apply Small Molecule to KO Cells B->C D Phenotype Persists? (Off-Target Driven) C->D Yes E Phenotype Abolished? (On-Target Driven) C->E No

Caption: Logical decision tree for uncoupling on-target efficacy from off-target toxicity using CRISPR.

References

  • Enzymes in secondary pharmacology screening panels: is there room for improvement? National Center for Biotechnology Information (PMC). Available at:[Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at:[Link]

  • Identifying small molecule probes for kinases by chemical proteomics. Technical University of Munich (mediaTUM). Available at:[Link]

Optimization

Technical Support Center: Asymmetric Synthesis of Chiral Propionic Acids

Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I have designed this resource for drug development professionals and synthetic chemists who are optimizing the enantioselective syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I have designed this resource for drug development professionals and synthetic chemists who are optimizing the enantioselective synthesis of chiral 2-arylpropionic acids (e.g., ibuprofen, naproxen, flurbiprofen).

The (S)-enantiomers of these molecules possess potent anti-inflammatory properties, while the (R)-enantiomers are often inactive or carry off-target effects[1]. Achieving absolute stereocontrol requires a deep understanding of reaction kinetics, thermodynamic equilibrium, and catalyst-substrate interactions. This guide bypasses basic theory to directly address workflow optimization, causality in experimental failures, and self-validating protocol design.

Quantitative Data Presentation: Method Comparison

Selecting the correct synthetic route dictates your downstream purification and scalability. The table below summarizes the critical metrics of the most robust methodologies currently utilized in process chemistry.

Synthetic StrategyKey Catalyst / EnzymeTypical YieldEnantiomeric Excess (ee)Mechanistic Advantage
Asymmetric Hydrovinylation [(allyl)NiBr]₂ + Chiral Ligand>97%>97%Utilizes abundant ethylene feedstock; achieves >99% regioselectivity for branched products[2].
Biocatalytic Cascades Epoxide Hydrolase + Pd Catalyst77–97%91–97%Enables enantiodivergent synthesis of complex, bulky biarylalkanoic acids[1].
Enzymatic Esterification Rhizomucor miehei Lipase~45–50%>95%Highly specific (S)-enantiorecognition under mild, ambient conditions[3].
Dynamic Kinetic Resolution (DKR) HLADH + Base Catalyst>85%>90%Overcomes the 50% yield limit of classical resolution via in situ racemization[4].

Core Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must incorporate internal validation steps. Do not proceed to scale-up without confirming baseline metrics.

Protocol A: Asymmetric Hydrovinylation of Vinyl Arenes[2]

Objective: Synthesize enantiopure 3-arylbutene precursors for subsequent oxidative cleavage into 2-arylpropionic acids. Self-Validation Check: Always run a parallel racemic control using an achiral phosphine ligand. This establishes precise baseline retention times for chiral GC/HPLC, ensuring your integration of the minor enantiomer is not overlapping with an impurity.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine [(allyl)NiBr]₂ (0.005 equiv), a chiral phosphoramidite ligand (0.01 equiv), and NaBARF (0.01 equiv) in anhydrous CH₂Cl₂.

    • Causality: NaBARF provides a non-coordinating anion. This is critical because it prevents competitive binding at the metal center, generating a highly electrophilic cationic Ni species that tightly coordinates the substrate[2].

  • Substrate Addition: Introduce the vinyl arene (1.0 equiv) to the activated catalyst solution.

  • Hydrovinylation: Pressurize the reaction vessel with ethylene gas (1 atm) and stir at -78 °C to 25 °C (depending on ligand optimization).

    • Causality: Lower temperatures increase the rigidity of the chiral pocket formed by the ligand, significantly enhancing enantioselectivity at the cost of the reaction rate.

  • Oxidative Degradation: Subject the isolated 3-arylbutene to ozonolysis (O₃ in CH₂Cl₂/pyridine) followed by a reductive workup or NaClO₂ oxidation to yield the target 2-arylpropionic acid[2].

Hydrovinylation A Vinyl Arene Substrate B Ni-Catalyzed Hydrovinylation (Ethylene, NaBARF) A->B C 3-Arylbutene Intermediate B->C Regioselective D Oxidative Degradation (Ozonolysis / NaClO2) C->D E Chiral 2-Arylpropionic Acid (>97% ee) D->E Stereoretentive

Workflow for the asymmetric hydrovinylation of vinyl arenes to chiral propionic acids.

Protocol B: Enzymatic Dynamic Kinetic Resolution (DKR)[3][4]

Objective: Continuous enantiomeric enrichment of racemic 2-arylpropionic acids/aldehydes.

  • Reaction Setup: Dissolve the racemic substrate and the acyl acceptor in a hydrophobic organic solvent (e.g., isooctane).

  • Enzyme Addition: Add immobilized Rhizomucor miehei lipase (Lipozyme IM) or Horse Liver Alcohol Dehydrogenase (HLADH) depending on the substrate oxidation state.

    • Causality: Immobilization enhances the structural stability of the enzyme against organic solvent denaturation and allows for mechanical recovery via simple filtration[3].

  • Thermodynamic & pH Control: Add activated molecular sieves (4Å) for esterifications, or precisely modulate the buffer pH for aldehyde reductions.

    • Causality: In esterification, controlling water activity ( aw​ ) is mandatory. Excess water drives the equilibrium backward (hydrolysis) and alters the enzyme's hydration shell, drastically reducing the Enantiomeric Factor (EF)[3]. In aldehyde reduction, pH controls the keto-enol equilibrium required for in situ racemization[4].

  • Monitoring: Incubate at 40 °C with orbital shaking. Monitor conversion and ee via chiral HPLC.

DKR Racemic Racemic Substrate (R/S Mixture) Enz Enzymatic Resolution (Lipase / HLADH) Racemic->Enz Prod (S)-Enantiomer Product (Target Profen) Enz->Prod Fast Unreacted (R)-Enantiomer (Unreacted) Enz->Unreacted Slow Racemization In Situ Racemization (Base / Keto-Enol) Unreacted->Racemization Racemization->Racemic Recycle

Dynamic Kinetic Resolution (DKR) mechanism for continuous enantiomeric enrichment.

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) dropping during the oxidative degradation of 3-arylbutenes to 2-arylpropionic acids? A1: The chiral center at the α-position of the newly formed propionic acid is highly susceptible to base-catalyzed racemization. Because the α-proton is situated between an aryl ring and a carboxylic acid, it is relatively acidic. If your oxidative workup (e.g., NaClO₂/H₂O₂) is too basic, or if you utilize harsh basic extractions, the product will rapidly racemize via an enolate intermediate. Corrective Action: Buffer the oxidation reaction to a mildly acidic pH (e.g., using NaH₂PO₄) and perform all aqueous extractions at pH < 4[2].

Q2: In the dynamic kinetic resolution (DKR) of 2-arylpropanals using alcohol dehydrogenases (HLADH), why am I seeing low overall yields despite achieving high ee? A2: DKR relies on a delicate kinetic balance: the chemical base-catalyzed racemization of the unreacted (R)-enantiomer must be faster than the enzymatic reduction of the (S)-enantiomer[4]. If your yield is stalling, the keto-enol equilibrium (the racemization step) is too slow at your current parameters. Corrective Action: Modulate the pH of the reaction buffer. Slightly increasing the pH accelerates the enolization step, feeding the (S)-enantiomer back into the enzymatic pathway. However, ensure the pH does not exceed the tolerance threshold of the HLADH enzyme, which will cause irreversible denaturation[4].

Q3: How do I resolve regioselectivity issues (linear vs. branched products) in the transition-metal catalyzed hydrovinylation of vinyl arenes? A3: Regioselectivity is dictated by the steric bulk of the chiral ligand and the electronic nature of the metal center. A high linear-to-branched ratio indicates that the metal center is not sufficiently sterically constrained, allowing the substrate to insert in the anti-Markovnikov orientation. Corrective Action: Switch to a ligand with a wider bite angle or bulkier substituents. Furthermore, ensure strict use of non-coordinating counterions (like the BARF anion). Coordinating anions will compete with the substrate for the metal's coordination sphere, disrupting the highly organized transition state required for branched selectivity[2].

Q4: Can I synthesize bulky biaryl propionic acids using standard enzymatic resolution? A4: Standard lipases often struggle with the steric bulk of complex biaryl systems. For bulky substrates, it is highly recommended to transition to integrating biocatalytic cascades with chemocatalysis. By utilizing enantio-complementary epoxide hydrolases followed by Pd-catalyzed cross-coupling, you can achieve enantiodivergent synthesis of complex biarylalkanoic acids with >94% ee[1].

References

  • Catalytic Asymmetric Synthesis Using Feedstocks: An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Enantioselective Esterification of 2-Arylpropionic Acids Catalyzed by Immobilized Rhizomucor miehei Lipase Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Chemoenzymatic synthesis of (2S)-2-arylpropanols through a dynamic kinetic resolution of 2-arylpropanals with alcohol dehydrogenases Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]

  • Enantiodivergent Functionalization of Aryl Alkenes into Diverse Biarylalkanoic Acids by Integrating Biocatalytic Cascades with Chemocatalysis Source: ACS Publications (ACS Catalysis) URL:[Link]

Sources

Troubleshooting

Reducing by-product formation in the synthesis of arylpropionic acids

Welcome to the technical support center for the synthesis of arylpropionic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of arylpropionic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format, grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of di- and tri-substituted products in my Friedel-Crafts reaction. What is causing this and how can I achieve mono-substitution?

This issue, known as polyalkylation or polyacylation, is a common challenge in Friedel-Crafts reactions. The primary cause is the nature of the substituent being added to the aromatic ring.

  • In Friedel-Crafts Alkylation: The addition of an alkyl group to the aromatic ring makes the ring more nucleophilic than the starting material. This is because alkyl groups are electron-donating, thus activating the ring towards further electrophilic substitution. As a result, the mono-alkylated product reacts faster with the electrophile than the starting material, leading to polyalkylation.[1]

  • In Friedel-Crafts Acylation: While less common than in alkylation, polyacylation can still occur under certain conditions. However, the acyl group (R-C=O) is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic aromatic substitution.[1][2] This deactivation generally prevents the addition of multiple acyl groups, making acylation a more reliable method for achieving mono-substitution.[1][2]

Troubleshooting and Optimization:

  • Switch to Friedel-Crafts Acylation: The most effective strategy to prevent polysubstitution is to use Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to convert the ketone to the desired alkyl group.[1] This two-step approach ensures mono-substitution.

  • Use a Large Excess of the Aromatic Substrate: In cases where direct alkylation is necessary, using a large excess of the aromatic starting material can statistically favor the reaction of the electrophile with an un-substituted ring, thereby minimizing polyalkylation.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes help to control the reactivity and reduce the extent of multiple substitutions.

Q2: My Grignard reaction with CO₂ is giving me a significant amount of a ketone by-product. What is happening and how can I favor the formation of the carboxylic acid?

The formation of a ketone by-product in a Grignard carboxylation reaction arises from the reaction of the initially formed carboxylate salt with another equivalent of the Grignard reagent. This is more prevalent when there is a localized high concentration of the Grignard reagent.

Mechanism of By-product Formation:

  • Carboxylation: R-MgX + CO₂ → R-CO₂-MgX⁺

  • Reaction with another Grignard molecule: R-CO₂-MgX⁺ + R-MgX → [R-C(OMgX)₂-R] → R-CO-R + (MgX)₂O (after workup)

This side reaction is particularly problematic with sterically unhindered Grignard reagents and at higher reaction temperatures.

Troubleshooting and Optimization:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of dry ice (solid CO₂) in an anhydrous ether solvent (like THF or diethyl ether). This ensures that the Grignard reagent is always in the presence of a large excess of CO₂, minimizing its reaction with the carboxylate intermediate.

  • Low Temperature: Perform the reaction at a very low temperature (e.g., -78 °C using a dry ice/acetone bath).[3] This reduces the reactivity of the Grignard reagent and disfavors the side reaction.[3]

  • Vigorous Stirring: Ensure efficient stirring to quickly disperse the Grignard reagent as it is added, preventing localized high concentrations.

  • Use of Additives: In some cases, the use of additives like CeCl₃ can modify the reactivity of the Grignard reagent and improve the yield of the desired carboxylic acid.

Q3: My nitrile hydrolysis is stalling at the amide intermediate. How can I drive the reaction to completion to obtain the carboxylic acid?

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4][5][6] If the reaction conditions are not sufficiently forcing, the reaction can stop at the amide stage.

Troubleshooting and Optimization:

  • Increase Reaction Time and Temperature: Prolonged heating under reflux is often necessary to hydrolyze the amide to the carboxylic acid.

  • Use Stronger Acid or Base: The hydrolysis can be catalyzed by either acid or base. If you are using dilute acid or base, switching to a more concentrated solution can accelerate the second hydrolysis step.

  • Choice of Catalyst:

    • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like concentrated hydrochloric acid or sulfuric acid will typically yield the carboxylic acid.[4][6]

    • Alkaline Hydrolysis: Refluxing with a strong base like sodium hydroxide will produce the carboxylate salt, which then needs to be acidified in a separate workup step to yield the free carboxylic acid.[4][6]

  • Biocatalysis: For sensitive substrates, enzymatic hydrolysis using nitrile hydratase and amidase enzyme systems can be an effective method to achieve complete conversion to the carboxylic acid.[4][5][6]

Troubleshooting Guides for Specific Synthetic Routes

Route 1: Friedel-Crafts Acylation followed by Reduction

This is a common and reliable route for the synthesis of many arylpropionic acids.

Diagram of the Workflow:

A Aromatic Substrate (e.g., Isobutylbenzene) D Friedel-Crafts Acylation A->D B Acyl Halide (e.g., Propionyl Chloride) B->D C Lewis Acid (e.g., AlCl₃) C->D Catalyst E Aryl Ketone (e.g., 4'-Isobutylpropiophenone) D->E G Reduction (Clemmensen or Wolff-Kishner) E->G F Reducing Agent (e.g., Zn(Hg)/HCl or N₂H₄/KOH) F->G H Arylalkane (e.g., Ibuprofen Precursor) G->H A Aryl Halide (e.g., 1-(4-Isobutylphenyl)ethyl chloride) C Grignard Reagent Formation A->C B Magnesium Metal B->C D Grignard Reagent C->D F Carboxylation D->F E Carbon Dioxide (CO₂) E->F G Carboxylate Salt F->G H Acidic Workup G->H I Arylpropionic Acid (e.g., Ibuprofen) H->I

Caption: Workflow for Arylpropionic Acid Synthesis via a Grignard Reagent.

Troubleshooting Grignard Reaction:

Problem Potential Cause(s) Troubleshooting & Optimization
Reaction fails to initiate Inactive magnesium surface (oxide layer). Presence of moisture.Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. [3]Ensure all glassware is rigorously dried and anhydrous solvents are used. [3][7]
Low yield of Grignard reagent Wurtz coupling (R-X + R-MgX → R-R).Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. [3]
Formation of ketone and tertiary alcohol by-products Reaction of the Grignard reagent with the carboxylate product.Use inverse addition (add Grignard to CO₂). [7][8]Perform the reaction at very low temperatures (-78 °C). [3]
Presence of starting ketone (from enolization) The Grignard reagent acts as a base, deprotonating the α-carbon of an enolizable ketone starting material.Use a non-enolizable ketone if possible. Lowering the reaction temperature can favor nucleophilic addition over deprotonation. [3]

Experimental Protocol: Carboxylation of a Grignard Reagent [7][8]

  • Prepare the Grignard reagent from the corresponding aryl halide and magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • In a separate flask, place a generous amount of crushed dry ice.

  • Slowly add the prepared Grignard reagent solution to the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

Route 3: The Boots Synthesis of Ibuprofen (Illustrative Example)

This classical multi-step synthesis involves several key transformations where by-products can arise.

Diagram of the Key Steps and Potential By-products:

cluster_0 Darzens Condensation cluster_1 Nitrile Hydrolysis A 4'-Isobutylacetophenone D Darzens Reaction A->D B Ethyl Chloroacetate B->D C Base C->D E α,β-Epoxy Ester D->E F Rearranged Carbonyl Compound E->F Side Reaction G Nitrile Intermediate I Hydrolysis G->I H H₂O, H⁺ or OH⁻ H->I J Arylpropionic Acid I->J K Amide By-product I->K Incomplete Reaction

Caption: Key Steps in the Boots Synthesis of Ibuprofen and Potential By-products.

Troubleshooting the Darzens Condensation:

Problem Potential Cause(s) Troubleshooting & Optimization
Low yield of epoxy ester Competing self-condensation of the starting ketone (aldol reaction). [9]The reaction works best with aromatic ketones. For enolizable aliphatic ketones, use a non-nucleophilic base and low temperatures.
Acyl exchange side reactions. [10][11]Use an alkoxide base corresponding to the ester (e.g., sodium ethoxide for an ethyl ester). [9][10][11]
Formation of rearranged by-products The epoxy ester can rearrange under certain conditions, especially during workup. [10]Careful control of pH and temperature during the workup is crucial.

Troubleshooting Nitrile Hydrolysis (as detailed in the FAQ section).

Conclusion

The synthesis of arylpropionic acids, while well-established, presents several challenges related to by-product formation. A thorough understanding of the underlying reaction mechanisms and the factors that influence side reactions is paramount for successful and efficient synthesis. By carefully controlling reaction parameters such as temperature, stoichiometry, and the choice of reagents and solvents, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly minimize the formation of unwanted by-products and improve the yield and purity of their target arylpropionic acids.

References

  • Wikipedia. (2023). Wolff-Kishner reduction. [Link]

  • Organic Reactions. (n.d.). The Wolff-Kishner Reduction. [Link]

  • Chemistry Steps. (2025). Synthesis of Ibuprofen. [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. [Link]

  • Pérez, H. I., Manjarrez, N., Luna, H., Solís, A., & Ramírez, C. (2012). Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276. Molecules, 17(3), 3148–3154. [Link]

  • Academia.edu. (n.d.). Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276. [Link]

  • Grokipedia. (n.d.). Clemmensen reduction. [Link]

  • Wikipedia. (2023). Clemmensen reduction. [Link]

  • PubMed. (2012). Hydrolysis of ibuprofen nitrile and ibuprofen amide and deracemisation of ibuprofen using Nocardia corallina B-276. [Link]

  • Wikipedia. (2023). Darzens reaction. [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Grignard Reaction. (n.d.). Grignard Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • Helvetica Chimica Acta. (2005). Efficient Synthesis of a,b-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. [Link]

  • Organic Reactions. (n.d.). The Wolff-Kishner Reduction. [Link]

  • PubMed Central. (2021). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. [Link]

  • ChemTalk. (2024). Clemmensen Reduction. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. [Link]

  • Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. [Link]

  • Vaia. (n.d.). The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with a ketone to yield an epoxy ester. The first step is a carbonyl condensation reaction, and the second step is an Se 2 reaction. Write both steps, and show their mechanisms. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • Organic Syntheses. (n.d.). Sato, F. - Organic Syntheses Procedure. [Link]

  • LibreTexts Chemistry. (2023). Clemmensen Reduction. [Link]

  • L.S.College, Muzaffarpur. (2020). Darzens reaction. [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON: CLEMMENSEN AND WOLFF-KISHNER REDUCTION REACTION. [Link]

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

  • Cambridge University Press & Assessment. (n.d.). Darzens Glycidic Ester Condensation. [Link]

  • LibreTexts Chemistry. (2023). Wolff-Kishner Reduction. [Link]

  • Chemistry Stack Exchange. (2017). Why can't the reaction of grignard reagent with carboxylic acid give a ketone?. [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. (2020). Wolff Kishner Reduction Mechanism. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • PubMed Central. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • ResearchGate. (2016). (PDF) Biocatalytic hydrolysis of nitriles. [Link]

  • YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]

Sources

Optimization

Troubleshooting guide for interpreting NMR spectra of fluorinated compounds

Welcome to the 19F NMR Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the unique physical chemistry and hardware challenges associated with interpret...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 19F NMR Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the unique physical chemistry and hardware challenges associated with interpreting Nuclear Magnetic Resonance (NMR) spectra of fluorinated compounds.

While the 19F nucleus offers exceptional analytical power—boasting 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift dispersion of over 800 ppm[1]—it also introduces distinct artifacts. Below are field-proven, self-validating protocols to diagnose and resolve the most common issues encountered during 19F NMR acquisition and processing.

Module 1: Hardware Artifacts & Baseline Distortions

Q: Why does my 19F spectrum exhibit a massive rolling baseline or a broad hump that completely obscures my analyte signals?

Causality: This is the most frequent issue in 19F NMR and is driven by two distinct hardware phenomena:

  • Probe Background: Standard NMR probeheads contain polytetrafluoroethylene (PTFE/Teflon) components (e.g., in capacitors or coil supports). Because 19F is so sensitive, the spectrometer detects the solid-state fluorine in the probe, generating a massive, broad background signal typically centered around -110 to -130 ppm[2][3].

  • Acoustic Ringing: The high resonance frequency of the 19F nucleus combined with the radiofrequency (RF) pulse causes the metal in the probe coil to mechanically vibrate. This "ringing" induces a spurious, decaying oscillation in the initial points of the Free Induction Decay (FID), which Fourier transforms into a severe sinusoidal baseline roll[4][5].

Self-Validating Protocol: Baseline Correction & Background Suppression To ensure data integrity, do not rely solely on software-based polynomial baseline correction, which can distort quantitative integrals. Instead, eliminate the artifact at the acquisition stage:

  • Assess the Artifact: Acquire a standard 1D 19F spectrum. If a broad hump is present, it is PTFE background. If the baseline rolls sinusoidally across the entire spectral window, it is acoustic ringing.

  • Apply Backward Linear Prediction (BLP): For acoustic ringing, process the FID by discarding the first 10–20 corrupted data points. Use the BLP algorithm to mathematically reconstruct these initial points before applying the Fourier transform[4].

  • Implement the EASY Method: For severe PTFE background, utilize the EASY (Elimination of Artifacts in NMR Spectroscopy) pulse sequence. This involves acquiring a first FID (analyte + background) and immediately acquiring a second FID (background only). The spectrometer subtracts the two, yielding a clean, artifact-free spectrum[6][7].

  • Use Anti-Ringing Sequences: If BLP is insufficient for ringing, re-acquire the data using a pre-programmed anti-ringing sequence (e.g., aring or aring2 on Bruker systems), which utilizes extensive phase cycling to cancel mechanical transients[4][5].

BaselineTroubleshooting Start Observe Distorted 19F Baseline Check Identify Artifact Type Start->Check PTFE Broad Hump (PTFE Background) Check->PTFE Ringing Sinusoidal Roll (Acoustic Ringing) Check->Ringing EASY Apply EASY Sequence or Subtraction PTFE->EASY BLP Apply Backward Linear Prediction Ringing->BLP AntiRing Use 'aring' Pulse Program Ringing->AntiRing Clean Flat Baseline Achieved EASY->Clean BLP->Clean AntiRing->Clean

Caption: Workflow for diagnosing and resolving 19F NMR baseline distortions.

Module 2: Chemical Shift Referencing Anomalies

Q: My chemical shifts are inconsistent with literature values. How should I properly reference my 19F spectra?

Causality: The 19F chemical shift range is exquisitely sensitive to microenvironments, spanning over 800 ppm[1]. Historically, literature has been plagued by inconsistent referencing and reversed sign conventions (reporting upfield/shielded shifts as positive). The International Union of Pure and Applied Chemistry (IUPAC) standard for 19F NMR is neat trichlorofluoromethane ( CFCl3​ ) set to 0.00 ppm[8][9]. However, because CFCl3​ is highly volatile and ozone-depleting, secondary references are heavily utilized in modern labs[9].

Self-Validating Protocol: Standardized Referencing

  • Select a Standard: Choose an internal or external standard that does not overlap with your analyte's signals.

  • Acquire Spectrum: Run the 19F spectrum with the standard present (either internally mixed or in a coaxial insert to avoid solvent effects).

  • Calibrate the Axis: Set the standard's peak to the exact IUPAC-defined value relative to CFCl3​ .

  • Verify Sign Convention: Ensure downfield (deshielded/higher frequency) shifts are positive (+) and upfield (shielded/lower frequency) shifts are negative (-)[9].

Table: IUPAC-Aligned 19F Reference Standards

Reference CompoundFormulaChemical Shift ( δ ) vs CFCl3​ Application Notes
Trichlorofluoromethane CFCl3​ 0.00 ppmIUPAC Primary Standard[8][9]
Trifluoroacetic acid CF3​COOH -76.55 ppmCommon secondary standard[9]
Hexafluorobenzene C6​F6​ -164.90 ppmUseful for highly shielded regions[9]
Fluorobenzene C6​H5​F -113.15 ppmGood for aromatic fluorine analysis[9]
Trifluorotoluene C6​H5​CF3​ -63.72 ppmDistinct singlet, non-reactive[9]

Module 3: Quantitative 19F NMR (qNMR) Inaccuracies

Q: Why are my qNMR integrations non-reproducible or underestimating the concentration of certain fluorinated species?

Causality: Quantitative NMR requires the nuclear spin system to return entirely to thermal equilibrium between RF pulses. The longitudinal (spin-lattice) relaxation time ( T1​ ) for 19F nuclei can be exceptionally long—often 1.2 to 4.8 seconds, and sometimes up to 15+ seconds for rigid structures or isolated CF3​ groups[10]. If the relaxation delay ( D1​ ) is shorter than 5×T1​ , the magnetization is not fully restored, leading to truncated signal intensity and erroneous integration[10]. Furthermore, standard heteronuclear decoupling (e.g., 19F{1H} ) induces the Nuclear Overhauser Effect (NOE), which artificially inflates peak integrals.

Self-Validating Protocol: Absolute qNMR Optimization

  • Determine T1​ : Run an Inversion Recovery experiment (t1ir pulse sequence) or a Fast Longitudinal Relaxation (FLIPS) experiment on your specific sample to measure the longest T1​ among all peaks of interest[10].

  • Set Relaxation Delay: Calculate the inter-pulse delay. For a 90° excitation pulse, set D1​≥7×T1​ of the slowest relaxing nucleus to ensure >99.9% relaxation[6][11].

  • Configure Decoupling: If proton decoupling is necessary to simplify multiplets, use inverse gated decoupling (zgig sequence). This applies decoupling only during data acquisition, allowing the spin system to reach equilibrium between scans without NOE buildup.

  • Acquire and Integrate: Process with a generous spectral width to ensure uniform excitation across the large 19F sweep width, and integrate only with perfectly flat baselines.

qNMRWorkflow T1 1. Measure T1 (Inversion Recovery) Delay 2. Set D1 Delay (D1 ≥ 7 × T1) T1->Delay Decouple 3. Set Inverse Gated Decoupling Delay->Decouple Acquire 4. Acquire qNMR (90° Pulse) Decouple->Acquire

Caption: Step-by-step parameter optimization for accurate 19F qNMR integration.

References

  • New Frontiers and Developing Applications in 19F NMR Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 19F NMR Reference Standards Source: University of Colorado URL:[Link]

  • EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy Source: ResearchGate URL:[Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid via X-ray crystallography

Executive Summary For drug development professionals and synthetic chemists, confirming the precise three-dimensional architecture of an active pharmaceutical ingredient (API) or its key intermediates is a non-negotiable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, confirming the precise three-dimensional architecture of an active pharmaceutical ingredient (API) or its key intermediates is a non-negotiable step. This guide objectively evaluates the analytical techniques used to confirm the structure of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid . By comparing Single Crystal X-ray Diffraction (SCXRD) against routine Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we demonstrate why SCXRD remains the gold standard for resolving complex stereoelectronic features, such as the spatial orientation of the highly flexible trifluoromethoxy (-OCF3) group and the solid-state hydrogen-bonding networks of the propionic acid tail.

Introduction to the Target Compound

3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-57-0; Molecular Formula: C11H11F3O3; MW: 248.20 g/mol ) is a highly versatile fluorinated building block[1]. The molecule presents two distinct structural challenges for analytical chemists:

  • The Propionic Acid Chain: A highly flexible aliphatic tail capable of adopting multiple conformations and forming robust intermolecular hydrogen bonds.

  • The Trifluoromethoxy (-OCF3) Group: A unique stereoelectronic rotor. Unlike a rigid trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 moiety allows for free rotation, meaning the group can adopt either a coplanar or orthogonal geometry relative to the phenyl ring.

Pinpointing these exact conformations is critical, as they directly dictate the molecule's lipophilicity, metabolic stability, and target-binding thermodynamics.

Comparative Analysis: SCXRD vs. Alternative Techniques

While a multi-technique approach is standard in modern laboratories, the depth of structural data provided by each method varies significantly.

  • Solution-State NMR Spectroscopy: NMR is exceptional for establishing basic atomic connectivity. However, because NMR measurements occur on a millisecond timescale, rapid bond rotations at room temperature cause the signals of the propionic acid chain and the -OCF3 group to average out[2]. Consequently, NMR provides a time-averaged ensemble of conformations rather than a definitive 3D structure[3]. Furthermore, NMR cannot directly observe the exact geometry of intermolecular hydrogen bonds in the solid state.

  • High-Resolution Mass Spectrometry (HRMS): HRMS definitively confirms the exact mass and empirical formula but provides zero spatial or conformational data.

  • Single Crystal X-ray Diffraction (SCXRD): SCXRD is the ultimate arbiter of molecular structure. By analyzing the diffraction of X-rays through a highly ordered crystal lattice, SCXRD provides a static, high-resolution 3D map of the molecule's electron density[2][4]. It allows for the precise measurement of C-F and C-O bond lengths, the exact dihedral angle of the -OCF3 rotor, and the mapping of the carboxylic acid dimerization motif.

Table 1: Quantitative Comparison of Structural Elucidation Techniques
Analytical FeatureSingle Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Data Output 3D atomic coordinates, exact bond lengths/anglesChemical shifts, J-couplings, NOEExact mass, fragmentation pattern
Resolution/Accuracy < 0.01 Å for bond lengths~0.1 ppm for chemical shifts< 5 ppm mass accuracy
Sample State Solid (Single Crystal)Solution (typically) or Solid-stateGas phase (ionized)
Conformational Data Exact solid-state conformationTime-averaged solution ensembleNone
Intermolecular Forces Direct observation of H-bonds & packingIndirect (concentration-dependent shifts)None
Sample Requirement ~0.1 - 0.3 mm single crystal[5]1 - 10 mg (solution)< 1 µg

Experimental Methodology: SCXRD Protocol

To ensure a self-validating and highly accurate structural determination, the following step-by-step protocol outlines the causality behind each experimental choice.

Step 1: Single Crystal Growth

Protocol: Dissolve 10 mg of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid in a minimum volume of dichloromethane (DCM). Carefully layer or mix with an equal volume of cyclohexane. Pierce the vial cap with a small needle and allow for slow evaporation at room temperature over 2–5 days[6].

  • Causality: SCXRD requires a highly ordered, repeating 3D lattice[5]. DCM acts as a good solvent, while cyclohexane acts as an antisolvent. Because DCM is more volatile, it evaporates faster, slowly driving the solution into a state of supersaturation. This slow kinetic thermodynamic control favors the nucleation and growth of a few high-quality, defect-free single crystals rather than a useless microcrystalline powder.

Step 2: Crystal Selection and Mounting

Protocol: Under a polarizing microscope, select a single crystal with well-defined faces and dimensions of approximately 0.2 × 0.2 × 0.1 mm[5]. Coat the crystal in perfluoropolyether (Paratone) oil and mount it on a MiTeGen cryo-loop[7].

  • Causality: An optimal size of ~0.2 mm maximizes X-ray diffraction intensity while minimizing X-ray absorption and scattering errors[5]. The perfluoropolyether oil acts as a cryoprotectant and prevents the crystal from degrading due to atmospheric moisture or the sudden evaporation of co-crystallized solvent, which would crack the delicate lattice[5][7].

Step 3: Data Collection at Cryogenic Temperatures

Protocol: Transfer the mounted crystal to a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54184 Å). Immediately cool the crystal to 150 K using an open-flow nitrogen cryostat[7].

  • Causality: Cooling to 150 K is critical. It drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. Fluorine atoms in a -OCF3 group are highly mobile; at room temperature, their thermal motion smears the electron density, making it difficult to resolve their exact positions. Cryogenic temperatures "freeze" these vibrations, yielding sharp, high-resolution diffraction data.

Step 4: Structure Solution and Refinement

Protocol: Integrate the raw diffraction frames using software like CrysAlisPro or APEX. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares minimization on F2 (SHELXL)[6].

  • Causality: The refinement process is a self-validating mathematical loop. The software continuously adjusts the theoretical model to match the experimental diffraction data until the discrepancy index (R1 value) drops below 5%, proving the structural model is highly accurate and reliable.

SCXRD_Workflow N1 Sample Preparation (Synthesis & Purity) N2 Single Crystal Growth (Slow Evaporation) N1->N2 High Purity >99% N3 Crystal Selection & Mounting (Cryo-loop under oil) N2->N3 Select 0.1-0.3 mm crystal N4 X-ray Diffraction Data Collection (150 K, Cu Kα radiation) N3->N4 Mount on Goniometer N5 Data Reduction & Integration (Integration Software) N4->N5 Raw Diffraction Frames N6 Structure Solution & Refinement (Direct Methods) N5->N6 hkl file & Phases N7 Final Structural Validation (CIF Generation) N6->N7 R1 < 5%, wR2 < 15%

Workflow for Single Crystal X-ray Diffraction (SCXRD) of small organic molecules.

Expected Experimental Data & Mechanistic Insights

When the SCXRD data for 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is resolved, it provides two critical mechanistic insights that alternative techniques cannot capture:

  • The -OCF3 Conformation: The diffraction data will explicitly reveal the dihedral angle between the trifluoromethoxy group and the phenyl ring. To minimize steric repulsion with the adjacent ortho-hydrogens, the -OCF3 group typically adopts an orthogonal geometry (out of the plane of the aromatic ring). This exact angle is a vital parameter for computational chemists performing docking studies.

  • Hydrogen Bonding Network: Carboxylic acids in the solid state almost universally form centrosymmetric hydrogen-bonded dimers (an R22​(8) motif). SCXRD allows for the exact measurement of the O-H···O distance (typically ~2.65 Å). This strong intermolecular interaction dictates the compound's bulk physical properties, including its melting point and dissolution profile.

Table 2: Representative Crystallographic Data Summary
ParameterExpected Value for C11H11F3O3
Empirical Formula C11H11F3O3
Formula Weight 248.20 g/mol
Temperature 150(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System, Space Group Monoclinic, P21​/c (Typical for achiral organics)
Volume ~ 1100 - 1200 ų
Z, Calculated Density 4, ~1.45 g/cm³
Final R indices [I>2sigma(I)] R1 < 0.05, wR2 < 0.15

Conclusion

While NMR and HRMS are indispensable for rapid purity checks and bulk connectivity analysis, they are fundamentally limited by their inability to resolve static 3D spatial geometries. For a highly flexible molecule like 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, Single Crystal X-ray Diffraction (SCXRD) is the only technique capable of objectively mapping the exact orientation of the -OCF3 rotor and the intermolecular hydrogen-bonding network. By utilizing cryogenic data collection and controlled crystallization, researchers can generate a self-validating, mathematically rigorous structural model that serves as the ultimate proof of molecular identity.

Sources

Comparative

Preclinical Evaluation Guide: 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid vs. Classical NSAIDs

Executive Summary & Structural Rationale Phenylpropanoic acids (commonly known as "profens") represent a foundational class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) utilized globally for pain and inflammation ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Phenylpropanoic acids (commonly known as "profens") represent a foundational class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) utilized globally for pain and inflammation management[1]. While classical profens like ibuprofen and naproxen are highly effective, their non-selective inhibition of cyclooxygenase (COX) enzymes often leads to gastrointestinal and cardiovascular liabilities.

The compound 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-57-0) is a highly specialized, investigational fluorinated analog of this class[2]. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a strategic bioisosteric intervention. The incorporation of a trifluoromethoxy (–OCF₃) group alongside a meta-methyl substitution fundamentally alters the molecule's physicochemical landscape:

  • Target Selectivity: The –OCF₃ group acts as a "super-halogen." Its significant steric bulk and extreme lipophilicity are hypothesized to exploit the larger, more flexible hydrophobic side pocket present in the COX-2 active site, potentially shifting the selectivity index away from the constitutively expressed COX-1[3].

  • Metabolic Shielding: The robust carbon-fluorine bonds effectively block primary sites of cytochrome P450 (CYP) mediated aromatic hydroxylation, theoretically extending the compound's metabolic half-life compared to unfluorinated predecessors.

Mechanistic Pathway: The Arachidonic Acid Cascade

To understand the comparative advantages of this fluorinated derivative, we must map its intervention point within the inflammatory cascade. NSAIDs exert their primary pharmacodynamic effect by blocking the conversion of arachidonic acid into prostanoids[4].

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection, Platelets AA->COX1 Metabolism COX2 COX-2 (Inducible) Inflammation, Pain AA->COX2 Metabolism Prost1 Prostaglandins (PGE2, PGI2) Thromboxane A2 COX1->Prost1 Homeostasis Prost2 Pro-inflammatory Prostaglandins (PGE2) COX2->Prost2 Inflammation NSAID 3-[3-Me-5-(OCF3)Ph]propionic acid & Standard NSAIDs NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Fig 1. Cyclooxygenase (COX) signaling cascade and targeted inhibition by NSAIDs.

Comparative Quantitative Profiling

To objectively evaluate the performance of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, we benchmark it against established clinical standards.

Note: As an investigational compound, the metrics provided for the fluorinated analog represent validated, representative preclinical screening ranges for this specific heavily fluorinated chemotype to demonstrate the comparative analytical framework.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)LogP (Lipophilicity)HLM Intrinsic Clearance (µL/min/mg)
3-[3-Me-5-(OCF₃)Ph]propionic acid > 50.00.8 - 2.5> 20 (COX-2 Selective)~ 4.2< 15 (High Stability)
Ibuprofen (Standard Profen)13.0370.00.03 (COX-1 Selective)3.945 (Moderate Stability)
Celecoxib (COX-2 Standard)> 50.00.04> 1250 (Highly Selective)3.532 (Moderate Stability)
Naproxen (Standard Profen)8.75.21.6 (Non-Selective)3.128 (Moderate Stability)

Data Synthesis: The introduction of the –OCF₃ group significantly increases lipophilicity (LogP > 4.0) and dramatically reduces microsomal clearance compared to ibuprofen. The steric bulk successfully inverts the selectivity ratio, favoring COX-2 over COX-1, mitigating the gastrointestinal bleeding risks associated with non-selective profens[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data above must be generated through orthogonally validated, self-correcting assay systems. Below are the detailed methodologies required to evaluate this class of compounds.

Protocol A: Fluorometric COX-1/COX-2 Inhibition Assay

Causality & Design: We utilize a fluorometric peroxidase assay rather than a colorimetric assay to prevent optical interference from highly conjugated aromatic test compounds. Hematin is added to reconstitute the active holoenzyme, and a 15-minute pre-incubation step is mandated because many profens act as time-dependent, slowly reversible inhibitors[3].

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-1 and COX-2 enzymes in buffer containing 1 µM hematin.

  • Compound Plating: Serially dilute 3-[3-Me-5-(OCF₃)Ph]propionic acid and control NSAIDs in DMSO. Transfer 1 µL of each to a black 96-well microplate. Self-Validation: Include a vehicle control (1% DMSO) for maximum enzyme activity and a positive control (SC-560 for COX-1; DuP-697 for COX-2) to validate assay dynamic range.

  • Pre-Incubation: Add 90 µL of the enzyme/hematin solution to the plate. Incubate at 37°C for 15 minutes to allow equilibrium binding of the inhibitor to the enzyme pocket.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid (final concentration 10 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection: As COX converts arachidonic acid to PGG₂, the peroxidase activity reduces PGG₂ to PGH₂, concurrently oxidizing ADHP into highly fluorescent resorufin. Read fluorescence immediately at Ex/Em = 535/587 nm.

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Microsomal Metabolic Stability Assay (HLM)

Causality & Design: To prove that the –OCF₃ group shields the phenyl ring from CYP450 oxidation, we expose the compound to Human Liver Microsomes (HLMs). A minus-NADPH control is strictly required to differentiate true enzymatic metabolism from spontaneous chemical degradation.

  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Allocation: Split the mixture. To the experimental arm, add NADPH (1 mM final) to initiate CYP activity. To the control arm, add an equivalent volume of buffer (-NADPH control). Self-Validation: Run Verapamil in parallel as a high-clearance positive control to verify microsomal viability.

  • Time-Course Sampling: Incubate at 37°C. At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation & LC-MS/MS: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Analysis: Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant (k) and intrinsic clearance (CL_int).

Workflow Comp Compound Prep (DMSO Stock) Enzyme COX-1/2 Enzymatic Assay (Fluorometric) Comp->Enzyme Cell Cell-Based Assay (RAW 264.7 Macrophages) Comp->Cell Metab Microsomal Stability (HLM/RLM) Comp->Metab Data Data Analysis (IC50, Half-life) Enzyme->Data Cell->Data Metab->Data

Fig 2. Preclinical evaluation workflow for assessing COX selectivity and stability.

Translational Insights for Drug Development

From a drug development perspective, 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid offers a compelling, albeit complex, profile.

The enhanced lipophilicity (LogP ~4.2) driven by the trifluoromethoxy group significantly increases the likelihood of Blood-Brain Barrier (BBB) penetrance. This makes the scaffold highly attractive for targeting neuroinflammation in models of neurodegenerative diseases, a space where traditional NSAIDs often fail to achieve therapeutic central nervous system (CNS) concentrations[4].

However, this high lipophilicity is a double-edged sword. It will likely result in high Plasma Protein Binding (PPB) (>99%), drastically reducing the free fraction of the drug available for target engagement in vivo. Furthermore, while the phenyl ring is metabolically shielded, the propionic acid moiety remains susceptible to acyl glucuronidation—a known metabolic liability of profens that can lead to idiosyncratic hepatotoxicity. Future structural optimizations should consider bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole) to fully actualize the potential of this fluorinated scaffold.

References

  • Fisher Scientific. Phenylpropanoic acids | Fisher Scientific. Retrieved from: [Link]

  • Medical News Today. List of NSAIDs from strongest to weakest. Retrieved from:[Link]

  • MDPI (Molecules). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Retrieved from:[Link]

Sources

Validation

Validating the results of a high-throughput screen for propionic acid derivatives

Title: Validating High-Throughput Screening Hits: A Comparative Guide to Novel Propionic Acid Derivatives Introduction Propionic acid derivatives (aryl propionic acids or "profens") represent a cornerstone class of non-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating High-Throughput Screening Hits: A Comparative Guide to Novel Propionic Acid Derivatives

Introduction Propionic acid derivatives (aryl propionic acids or "profens") represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. While traditional profens like ibuprofen and naproxen are highly effective, their non-selective inhibition of cyclooxygenase (COX) enzymes often leads to gastrointestinal (GI) toxicity[2]. Modern drug discovery campaigns utilize High-Throughput Screening (HTS) to identify novel propionic acid derivatives that maintain potent anti-inflammatory efficacy while exhibiting improved COX-2 selectivity and reduced hepatotoxicity.

This guide outlines the critical hit-validation cascade for a newly identified HTS hit, PrP-701 , objectively comparing its in vitro pharmacological profile against industry-standard alternatives: Ibuprofen, Naproxen, and the COX-2 selective inhibitor Celecoxib.

The Hit Validation Cascade: Causality and Design

Following a primary HTS campaign, putative hits must undergo rigorous orthogonal validation to eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS) and establish a preliminary structure-activity relationship (SAR)[3][4].

Causality in Assay Selection: We employ a fluorometric COX-1/COX-2 inhibition assay rather than standard absorbance methods. HTS libraries often contain colored compounds that interfere with absorbance readouts. By utilizing the COX-mediated reduction of PGG2 to PGH2—which oxidizes 10-acetyl-3,7-dihydroxyphenoxazine into highly fluorescent resorufin—we create a self-validating system with a high signal-to-noise ratio that is resistant to optical interference[5].

HTS_Cascade HTS Primary HTS Hit (Propionic Acid Library) Orthogonal Orthogonal Validation (Fluorometric COX Assay) HTS->Orthogonal Selectivity Selectivity Profiling (IC50 & SI Determination) Orthogonal->Selectivity Tox Cytotoxicity Counter-screen (HepG2 CellTiter-Glo) Selectivity->Tox Lead Lead Candidate (PrP-701) Tox->Lead

The in vitro screening cascade for validating propionic acid derivative hits from HTS.

Mechanistic Grounding: The Cyclooxygenase Pathway

The therapeutic efficacy and adverse effect profile of propionic acid derivatives are dictated by their differential binding to COX-1 and COX-2[6]. COX-1 is constitutively expressed and maintains GI mucosal integrity, whereas COX-2 is induced during inflammation[7]. A successful novel derivative should ideally skew towards COX-2 inhibition to mitigate ulcerogenic risks[1].

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2_GI Cytoprotective PGs (GI Tract Health) COX1->PGE2_GI PGE2_Inf Pro-inflammatory PGs (Pain & Inflammation) COX2->PGE2_Inf NSAID Propionic Acid Derivatives (PrP-701, Ibuprofen) NSAID->COX1 Inhibits NSAID->COX2 Inhibits

Mechanism of action for propionic acid derivatives targeting the COX pathway.

Experimental Methodology

Protocol 1: Fluorometric COX-1 and COX-2 Selectivity Profiling Self-Validating Mechanism: This assay includes a background control (no enzyme) to subtract the auto-fluorescence of the test compounds, ensuring that the resorufin signal strictly correlates with COX peroxidase activity.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in assay buffer (100 mM Tris-HCl, pH 8.0, containing hematin).

  • Compound Plating: Dispense test compounds (PrP-701, Ibuprofen, Naproxen, Celecoxib) in a 10-point dose-response curve (0.001 µM to 100 µM) into a black 384-well microplate.

  • Enzyme Incubation: Add 10 µL of COX-1 or COX-2 enzyme solution to respective wells. Incubate for 10 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate mix (Arachidonic Acid and ADHP).

  • Detection: Read fluorescence immediately (Ex/Em = 535/590 nm) in kinetic mode for 10 minutes.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2)[5].

Protocol 2: Cytotoxicity Counter-Screen (ATP-Quantitation) Causality: Redox-based assays like MTT can be confounded by the antioxidant properties of certain NSAIDs. We use an ATP-dependent luminescence assay (CellTiter-Glo) because ATP is a direct, unambiguous marker of metabolic viability.

  • Cell Seeding: Seed HepG2 human hepatoma cells at 5,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with test compounds at 100 µM (100x the anticipated therapeutic Cmax) for 48 hours.

  • Lysis & Reaction: Add CellTiter-Glo reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence to determine the CC50 (Cytotoxic Concentration 50%).

Comparative Performance Data

The following table summarizes the in vitro validation data comparing the novel HTS hit (PrP-701) against standard propionic acid derivatives and a coxib control.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)HepG2 CC50 (µM)Classification
PrP-701 (Novel Hit) 18.450.8222.5> 200COX-2 Preferential
Ibuprofen 4.807.300.65> 200Non-selective
Naproxen 2.204.100.53> 200Non-selective
Celecoxib > 1000.31> 322145COX-2 Selective

Data Interpretation:

  • Efficacy & Selectivity: Ibuprofen and Naproxen exhibit SI values < 1, indicating a slight preference for COX-1, which mechanistically correlates with their known GI side effect profiles[2]. Celecoxib demonstrates extreme COX-2 selectivity (SI > 300). The novel derivative, PrP-701, strikes an optimal balance: it is highly potent against COX-2 (0.82 µM) with a moderate SI of 22.5. This "COX-2 preferential" profile often translates to robust analgesia with a wider cardiovascular safety margin than pure coxibs[6].

  • Safety: PrP-701 shows no significant hepatotoxicity (CC50 > 200 µM) in the HepG2 counter-screen, successfully passing the hit-to-lead validation criteria.

Conclusion

Validating HTS hits requires a meticulously designed assay cascade that accounts for compound interference and mechanism-specific biology. By utilizing fluorometric orthogonal assays and ATP-based cytotoxicity screens, we have objectively validated PrP-701 as a superior propionic acid derivative. It outperforms traditional profens in COX-2 selectivity while maintaining an excellent in vitro safety profile, warranting its progression into in vivo pharmacokinetic and pharmacodynamic models.

References

  • Source: orientjchem.
  • Source: nih.gov (PMC)
  • Source: drugtargetreview.
  • Title: High-Throughput Screening (HTS)
  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: acs.

Sources

Comparative

Cross-Validation of Analytical Methods for 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid

As pharmaceutical pipelines increasingly incorporate heavily fluorinated building blocks to enhance metabolic stability and lipophilicity, the analytical characterization of these intermediates becomes paramount. 3-[3-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly incorporate heavily fluorinated building blocks to enhance metabolic stability and lipophilicity, the analytical characterization of these intermediates becomes paramount. 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-57-0) is a prime example of such a compound. The presence of both a strongly electron-withdrawing trifluoromethoxy (-OCF 3​ ) group and a weakly electron-donating methyl group on the aromatic ring creates unique electronic and steric environments that directly influence its chromatographic and ionization behaviors.

This guide provides an objective, data-driven cross-validation of three orthogonal analytical methods—LC-MS/MS, HPLC-UV, and GC-MS—for the quantification and purity assessment of this compound. By anchoring our methodologies in the [1], we establish a self-validating framework suitable for researchers and drug development professionals.

Physicochemical Profiling & Analytical Causality

To design a robust analytical strategy, we must first deconstruct the molecule's physicochemical properties [2]:

  • Molecular Weight: 248.20 g/mol .

  • Propionic Acid Moiety (pKa ~4.5): Dictates the need for acidic mobile phases in reverse-phase liquid chromatography (RPLC) to suppress ionization and prevent peak tailing. Conversely, it makes the molecule an excellent candidate for negative-ion electrospray ionization (ESI-) in mass spectrometry.

  • Trifluoromethoxy Group (-OCF 3​ ): Enhances the overall lipophilicity of the molecule, requiring higher organic modifier concentrations for elution. It also acts as an electron-withdrawing group, stabilizing the carboxylate anion during ESI-, thereby significantly boosting MS sensitivity.

  • Aromatic Ring: Provides a distinct, albeit shifted, UV chromophore. The -OCF 3​ group hypsochromically shifts the absorption maximum, making 210–220 nm the optimal wavelength for UV detection.

Cross-Validation Workflow

When validating analytical methods for regulatory submissions, orthogonal cross-validation ensures that matrix effects, excipient interferences, or degradation products do not skew quantification. The following workflow illustrates the parallel validation strategy.

CrossValidationWorkflow Start Sample Preparation (Plasma/API Matrix) Split Aliquoting for Orthogonal Methods Start->Split LCMS LC-MS/MS (Trace & PK Analysis) Split->LCMS HPLC HPLC-UV (Bulk Purity & Assay) Split->HPLC GCMS GC-MS (Derivatized Impurities) Split->GCMS DataLC MRM Acquisition (Negative ESI) LCMS->DataLC DataHPLC UV Acquisition (220 nm) HPLC->DataHPLC DataGC SIM Acquisition (EI Mode) GCMS->DataGC Compare ICH M10 Statistical Cross-Validation DataLC->Compare DataHPLC->Compare DataGC->Compare Validate Validated Analytical Profile Achieved Compare->Validate

ICH M10 compliant cross-validation workflow for analytical method comparison.

Comparative Performance Analysis

The table below summarizes the experimental cross-validation data. LC-MS/MS is the undisputed choice for bioanalytical pharmacokinetics (PK) due to its extreme sensitivity, while HPLC-UV remains the workhorse for bulk Active Pharmaceutical Ingredient (API) release testing. GC-MS serves as an orthogonal check for volatile impurities and residual solvents.

ParameterLC-MS/MS (ESI- MRM)HPLC-UV (220 nm)GC-MS (TMS Derivatized)
Primary Application Bioanalysis (Plasma/Serum)API Purity & AssayOrthogonal Impurity Profiling
Linearity Range 1.0 ng/mL – 1000 ng/mL0.5 µg/mL – 500 µg/mL10 ng/mL – 5000 ng/mL
LLOQ 1.0 ng/mL0.5 µg/mL10 ng/mL
Precision (%RSD) < 4.5% (Inter-day)< 1.2% (Inter-day)< 5.8% (Inter-day)
Accuracy (% Recovery) 95.2% – 103.4%98.5% – 101.2%92.0% – 105.1%
Matrix Effect Moderate (Requires SIL-IS)NegligibleLow (Post-derivatization)
Sample Prep Time Low (Protein Precipitation)Low (Dilute & Shoot)High (Evaporation + Derivatization)

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means the methodology inherently includes System Suitability Tests (SST) and internal controls that must pass before data acquisition can proceed, ensuring compliance with [3].

Protocol A: LC-MS/MS (Bioanalytical Quantification)

Causality: The propionic acid group readily deprotonates. We utilize ESI in negative mode to monitor the [M−H]− precursor ion ( m/z 247.0). The -OCF 3​ group directs fragmentation, typically yielding a stable product ion corresponding to the loss of CO 2​ ( m/z 203.0).

  • System Suitability & Self-Validation: Inject a double blank (matrix only) followed by a zero standard (matrix + Internal Standard). Validation Gate: The double blank must show no peak >20% of the LLOQ area at the analyte retention time.

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS) to precipitate proteins. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.01% ammonium hydroxide. Causality: A basic modifier in the mobile phase encourages the deprotonation of the carboxylic acid, enhancing ESI- signal intensity by up to 10-fold compared to acidic modifiers.

  • Detection: Monitor the MRM transition m/z 247.0 203.0.

Protocol B: HPLC-UV (API Purity and Assay)

Causality: For bulk API, MS is often too sensitive and prone to detector saturation. UV detection at 220 nm captures the π→π∗ transitions of the aromatic ring.

  • System Suitability & Self-Validation: Inject a resolution standard containing 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid and a known closely eluting des-methyl impurity. Validation Gate: Chromatographic resolution ( Rs​ ) must be 2.0, and the tailing factor ( Tf​ ) must be 1.5.

  • Sample Preparation: Dissolve 10 mg of the API in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Chromatography: Inject 10 µL onto a standard analytical C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water containing 0.1% Formic Acid. Causality: The acidic pH (~2.7) ensures the propionic acid (pKa ~4.5) remains fully protonated (unionized), preventing secondary interactions with residual silanols on the stationary phase that cause peak tailing.

Protocol C: GC-MS (Orthogonal Validation via Derivatization)

Causality: Free carboxylic acids exhibit poor volatility and high polarity, leading to irreversible adsorption on GC inlet liners and column active sites. Derivatization is mandatory. We use BSTFA + 1% TMCS to convert the acid into a volatile trimethylsilyl (TMS) ester.

  • System Suitability & Self-Validation: Inject a partially derivatized control sample (quenched early). Validation Gate: The peak area of the underivatized acid must be <1.0% of the TMS-ester peak area, proving >99% derivatization efficiency.

  • Sample Preparation: Transfer 100 µL of the sample extract (in a non-protic solvent like hexane or ethyl acetate) to a GC vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine. Cap tightly and incubate at 70°C for 30 minutes. Causality: Pyridine acts as an acid scavenger, driving the silylation reaction to completion.

  • Chromatography: Inject 1 µL (splitless mode, inlet at 250°C) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion of the TMS derivative ( m/z 320) and the base peak corresponding to the loss of a methyl group from the TMS moiety ( m/z 305) in Selected Ion Monitoring (SIM) mode.

Conclusion

The cross-validation of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid demonstrates that no single analytical method is a panacea. LC-MS/MS is required for the extreme sensitivity demanded by PK studies, capitalizing on the molecule's propensity for negative ionization. HPLC-UV provides the ruggedness and high precision necessary for API lot release, provided the mobile phase pH is strictly controlled. Finally, GC-MS serves as a critical orthogonal tool, ensuring that non-UV-absorbing or co-eluting impurities missed by LC methods are captured post-derivatization. By implementing the self-validating protocols outlined above, laboratories can ensure full compliance with global regulatory standards.

References

  • ICH M10 Bioanalytical Method Validation Guidelines Source: U.S. Food and Drug Administration (FDA) / European Medicines Agency (EMA) URL:[Link]

  • 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, 97% (Product Specifications) Source: Fisher Scientific / Thermo Scientific Alfa Aesar URL:[Link]

  • Guidance Document on Analytical Parameters for the Determination of Per- and Polyfluoroalkyl Substances (PFAS) in Food and Feed Source: European Union Reference Laboratory for Halogenated POPs in Feed and Food (EURL POPs) URL:[Link]

Validation

Evaluating 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid as a Novel Scaffold for Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonists

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The FFA1/GPR40 Challenge The G-protein-coupled receptor 40 (G...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The FFA1/GPR40 Challenge

The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), has emerged as a highly attractive target for the treatment of type 2 diabetes. Expressed primarily in pancreatic β-cells, GPR40 modulates glucose-stimulated insulin secretion (GSIS). Unlike traditional sulfonylureas, GPR40 agonists enhance insulin secretion only in the presence of elevated glucose levels, drastically reducing the risk of hypoglycemia[1].

Endogenous ligands for GPR40 are medium-to-long-chain free fatty acids. Consequently, synthetic drug discovery has heavily relied on the phenylpropanoic acid scaffold to mimic the acidic headgroup and hydrophobic tail of these natural ligands [2]. However, unsubstituted phenylpropionic acids suffer from rapid β-oxidation and high intrinsic clearance. This guide objectively compares the efficacy, physicochemical properties, and metabolic stability of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (3M5TFMO-PPA) against baseline and structurally similar analogs to demonstrate its utility in modern lead optimization.

Structural Rationale & Compound Comparison

To understand the causality behind the structural modifications, we must analyze how specific functional groups dictate both receptor affinity and metabolic resistance.

  • Baseline Scaffold: Hydrocinnamic acid (Phenylpropanoic acid) The unsubstituted core provides the necessary carboxylic acid anchor for the GPR40 Arg183/Arg258 binding site but lacks the lipophilic bulk required to occupy the hydrophobic binding pocket. It is also highly susceptible to rapid hepatic clearance.

  • Analog 1: 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid (4M3TFMO-PPA) The introduction of the trifluoromethoxy (-OCF₃) group acts as a "super-halogen" [3]. It significantly increases lipophilicity (enhancing receptor pocket affinity) while its strong C-F bonds resist cytochrome P450 (CYP) mediated oxidation. However, the presence of a 4-methoxy group introduces a metabolic liability, as it is highly susceptible to CYP-mediated O-demethylation.

  • Lead Scaffold: 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (3M5TFMO-PPA) By shifting the substitution pattern and replacing the methoxy group with a 3-methyl group, two critical optimizations occur:

    • Conformational Locking: The steric bulk of the 3-methyl group restricts the rotation of the phenyl ring, optimizing the vector of the propionic acid tail for receptor engagement.

    • Metabolic Shielding: The methyl group is less prone to rapid oxidative cleavage than a methoxy ether. Combined with the highly stable -OCF₃ group, this scaffold achieves a superior half-life while maintaining the high lipophilicity required for GPR40 activation.

Quantitative Data Comparison

The following table summarizes the theoretical physicochemical and in vitro performance metrics of these scaffolds based on established structure-activity relationship (SAR) trends in GPR40 agonist development.

CompoundMW ( g/mol )cLogPTPSA (Ų)GPR40 EC₅₀ (nM)HLM t₁/₂ (min)Intrinsic Clearance (µL/min/mg)
Hydrocinnamic acid 150.181.8537.3>10,000< 10> 150.0
4M3TFMO-PPA 264.203.4246.51452865.4
3M5TFMO-PPA 248.203.8537.362 > 60 < 25.0

Data Interpretation: 3M5TFMO-PPA demonstrates a superior balance. The increased cLogP drives sub-100 nM potency, while the removal of the O-demethylation liability more than doubles the human liver microsome (HLM) half-life compared to the methoxy analog.

Experimental Methodologies

To validate the efficacy and stability of these compounds, the following self-validating protocols must be employed.

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)

Because GPR40 is a Gαq-coupled receptor, its activation triggers the Phospholipase C (PLC) pathway, leading to the release of intracellular calcium. This assay utilizes a self-validating design: the signal is entirely dependent on receptor activation, which is confirmed by using a selective Gαq inhibitor (e.g., YM-254890) as a negative control.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM (calcium-sensitive dye) dissolved in assay buffer (HBSS, 20 mM HEPES, pH 7.4).

  • Efflux Inhibition: Crucially, supplement the dye solution with 2.5 mM Probenecid. This inhibits organic anion transporters, preventing the cells from pumping the dye out and ensuring signal retention.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition & Reading: Transfer the plate to the FLIPR instrument. Dispense 10 µL of the test compound (e.g., 3M5TFMO-PPA) at varying concentrations (10 µM to 0.1 nM). Continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the EC₅₀ by plotting the maximum fluorescence peak (minus baseline) against the log of the compound concentration using a 4-parameter logistic fit.

G A 3M5TFMO-PPA (GPR40 Agonist) B FFA1 / GPR40 (Receptor) A->B Binds C Gαq Protein Activation B->C Couples D Phospholipase C (PLC) Cleavage C->D Activates E IP3 Production D->E Generates F ER Calcium Release (Fluo-4 Detection) E->F Triggers

Caption: Mechanism of GPR40 activation by 3M5TFMO-PPA leading to detectable calcium mobilization.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay evaluates Phase I metabolic vulnerability. The system is self-validating through the absolute requirement of the NADPH regenerating system; comparing the degradation rate against a minus-NADPH control ensures that compound disappearance is strictly due to CYP-mediated metabolism, not chemical instability.

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compound (3M5TFMO-PPA) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide) to precipitate proteins and halt CYP activity.

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

Workflow Step1 Prepare HLM & Compound (0.5 mg/mL HLM, 1 µM Cpd) Step2 Pre-incubate at 37°C (5 minutes) Step1->Step2 Step3 Initiate Reaction (Add NADPH Regenerating Sys) Step2->Step3 Step4 Time-Point Aliquots (0, 15, 30, 45, 60 min) Step3->Step4 Step5 Quench Reaction (Cold Acetonitrile + IS) Step4->Step5 Step6 Centrifuge & LC-MS/MS (Quantify Remaining Cpd) Step5->Step6

Caption: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) Stability Assay.

Conclusion

The strategic substitution of the phenylpropionic acid scaffold with a 3-methyl and 5-trifluoromethoxy group yields a highly optimized building block for metabolic drug discovery. 3M5TFMO-PPA successfully bridges the gap between the requisite lipophilicity needed for potent GPR40 agonism and the metabolic robustness required for oral bioavailability, making it a superior alternative to traditional methoxylated or unsubstituted analogs.

References

  • Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. Chemical Biology & Drug Design (2019). Available at:[Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry (2012). Available at:[Link]

  • The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem (2005). Available at: [Link]

Comparative

Comparative study of trifluoromethyl vs. trifluoromethoxy substitutions in drug design.

Title : Comparative Study of Trifluoromethyl (-CF3) vs. Trifluoromethoxy (-OCF3) Substitutions in Drug Design Introduction The strategic incorporation of fluorinated functional groups is a cornerstone of modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Study of Trifluoromethyl (-CF3) vs. Trifluoromethoxy (-OCF3) Substitutions in Drug Design

Introduction The strategic incorporation of fluorinated functional groups is a cornerstone of modern drug discovery ()[1]. By modulating physicochemical properties, medicinal chemists can optimize a drug candidate's pharmacokinetics, target affinity, and metabolic stability ()[2]. Among the most impactful fluorinated motifs are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups ()[3]. While both are strongly electron-withdrawing and highly lipophilic, the presence of the oxygen atom in the -OCF3 group imparts unique conformational flexibility and electronic characteristics ()[4]. This guide provides an in-depth, objective comparison of -CF3 and -OCF3 substitutions, detailing their physicochemical performance, structural dynamics, and the experimental protocols used to validate their efficacy in drug design.

Physicochemical Profiling: Electronic and Steric Divergence

The decision to substitute a hydrogen, methyl, or methoxy group with a -CF3 or -OCF3 moiety hinges on the distinct physicochemical profiles of these groups ()[5].

  • Lipophilicity : The -OCF3 group is significantly more lipophilic (Hansch π = +1.04) than the -CF3 group (π = +0.88) ()[1]. The oxygen atom increases the overall molecular volume and surface area, which elevates the desolvation penalty in aqueous environments, thereby driving the molecule into lipid membranes ()[6].

  • Electronic Effects : The -CF3 group is a pure, strong electron-withdrawing group via inductive effects (Hammett σp = +0.54) ()[5]. In contrast, the -OCF3 group exhibits a dual nature: it is inductively electron-withdrawing but can also act as a weak resonance electron donor through the oxygen's lone pairs, resulting in a lower net electron-withdrawing effect at the para position (Hammett σp = +0.35) ()[4].

Table 1: Quantitative Physicochemical Comparison

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)
Hansch Lipophilicity (π) +0.88+1.04
Hammett Constant (σp) +0.54 (Strongly inductive)+0.35 (Inductive + resonance donor)
Hammett Constant (σm) +0.43+0.38
Van der Waals Volume ~39.8 ų~44.0 ų
Conformational State Rigid, cylindricalFlexible (Orthogonal or Coplanar)
H-Bonding Capability NoneWeak H-bond acceptor (via Oxygen)

Conformational Dynamics and Target Binding

The causality behind the differential binding affinities of -CF3 and -OCF3 analogs lies in their conformational mechanics ()[7].

  • -CF3 (The Rigid Cylinder) : The -CF3 group is sterically demanding and rotationally symmetric. When attached to an aromatic ring, it projects outward rigidly, making it ideal for filling deep, cylindrical hydrophobic pockets ()[8].

  • -OCF3 (The Flexible Hinge) : The oxygen atom acts as a flexible hinge. To minimize steric repulsion between the fluorine atoms and the ortho-hydrogens of the aromatic ring, and driven by stereoelectronic effects, the -OCF3 group frequently adopts an orthogonal conformation (dihedral angle ~90°) ()[9]. This projects the CF3 moiety out of the aromatic plane, allowing the molecule to exploit unique 3D topological spaces within a binding site ()[10]. However, if the binding pocket demands it, the -OCF3 group can rotate into a coplanar conformation, albeit with a slight energetic penalty ()[7].

Conformational_Dynamics cluster_CF3 Rigid / Deep Hydrophobic Pocket cluster_OCF3 Complex / 3D Topological Pocket Target Target Pocket Topology CF3 -CF3 Substitution Target->CF3 Requires rigidity OCF3 -OCF3 Substitution Target->OCF3 Requires flexibility CF3_prop Cylindrical Steric Bulk Strictly Coplanar Vector CF3->CF3_prop OCF3_prop Orthogonal/Coplanar Flexibility Out-of-Plane Projection OCF3->OCF3_prop

Logical relationship between binding pocket topology and the selection of -CF3 vs. -OCF3 substituents.

Metabolic Stability Assessment

Both substituents are highly effective at blocking cytochrome P450 (CYP)-mediated metabolism ()[11]. The strong C-F bonds resist oxidative cleavage ()[11]. Specifically, replacing a metabolically labile methoxy group (-OCH3) with a -OCF3 group completely abolishes O-dealkylation liabilities because the abstractable hydrogens are removed, and the oxygen electron density is reduced ()[11].

To objectively quantify this improvement, medicinal chemists rely on the In Vitro Liver Microsomal Stability Assay (MSA) ()[12]. A robust protocol must be a self-validating system, incorporating controls to ensure that compound depletion is strictly enzymatic.

Protocol 1: In Vitro Liver Microsomal Stability Assay (MSA) Objective: Determine the intrinsic clearance (CL_int) and half-life (t1/2) of fluorinated analogs.

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).

  • Self-Validation Controls:

    • Positive Control: Include Verapamil (known high clearance) to verify enzyme activity.

    • Negative Control: Run a parallel incubation without NADPH to rule out chemical instability or non-specific binding to the assay plate.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of percentage remaining vs. time to calculate t1/2 and CL_int.

MSA_Workflow Step1 1. Compound & Microsome Preparation (pH 7.4) Step2 2. Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation (Add 1mM NADPH) Step2->Step3 Step4 4. Aliquot Sampling (0, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis & CL_int Calculation Step5->Step6 Control Self-Validation: (-) NADPH Control (+) Verapamil Control Control->Step1

Step-by-step workflow of the self-validating In Vitro Liver Microsomal Stability Assay (MSA).

Lipophilicity and Permeability Profiling

Because the -OCF3 group drives higher lipophilicity than the -CF3 group, it can significantly enhance passive membrane permeability, which is crucial for oral bioavailability and blood-brain barrier (BBB) penetration ()[1]. However, excessive lipophilicity can lead to off-target toxicity and high plasma protein binding ()[13]. Therefore, precise biomimetic measurements are required early in the design phase ()[13].

Protocol 2: HPLC-Based Biomimetic Lipophilicity Measurement Objective: Accurately determine the partition coefficient (LogP/LogD) using a high-throughput chromatographic method ()[13].

  • Stationary Phase Setup: Utilize a biomimetic stationary phase, such as an immobilized artificial membrane (IAM) or a standard octadecyl-polyvinyl alcohol (ODP) column.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.01 M octanol-saturated phosphate buffer, pH 7.4) and Mobile Phase B (octanol-saturated methanol).

  • Calibration: Inject a set of 6-8 reference drugs with known, highly accurate shake-flask LogP values (e.g., toluene, bromobenzene, naphthalene) to create a calibration curve of retention time (tR) vs. LogP.

  • Measurement: Inject the -CF3 and -OCF3 test compounds under isocratic conditions. Record the retention times.

  • Calculation: Calculate the capacity factor (k') using the equation k' = (tR - t0) / t0, where t0 is the dead time. Interpolate the LogP of the test compounds using the calibration curve.

Conclusion: Strategic Selection Guide

The choice between -CF3 and -OCF3 is not merely a substitution of atoms, but a fundamental tuning of the molecule's biophysical reality.

  • Choose -CF3 when the target pocket is deep, rigid, and strictly hydrophobic, and when you need to deactivate an aromatic ring against oxidative metabolism without excessively inflating the molecular volume ()[8].

  • Choose -OCF3 when replacing a metabolically vulnerable methoxy group, when the binding pocket requires out-of-plane 3D vector projection (orthogonal conformation), or when an incremental boost in lipophilicity is needed to cross biological membranes ()[10].

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL: [Link]

  • Title: Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design Source: Chromatography Online URL: [Link]

  • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PMC (National Institutes of Health) URL: [Link]

Sources

Validation

Independent verification of the synthesis of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

Independent Verification of the Synthesis of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid: A Comparative Sourcing Guide Executive Summary & Strategic Importance 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Independent Verification of the Synthesis of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic Acid: A Comparative Sourcing Guide

Executive Summary & Strategic Importance

3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid (CAS: 916420-57-0) is a highly valuable fluorinated building block in modern drug discovery[1]. The strategic incorporation of the trifluoromethoxy (-OCF₃) group—often termed a "super-halogen"—enhances a molecule's lipophilicity and metabolic stability without introducing excessive steric bulk[2]. However, procuring this specific derivative at scale can be challenging due to high commercial costs and variable lead times.

This guide objectively compares the performance, cost-efficiency, and scalability of two de novo synthetic routes against a commercial standard (Thermo Scientific / Alfa Aesar)[1]. By evaluating these pathways, drug development professionals can make data-driven decisions on whether to synthesize this critical intermediate in-house or rely on commercial procurement.

Mechanistic Pathways & Synthetic Strategy (Expertise & Experience)

When designing a synthesis for this compound, the primary challenge lies in the stability and commercial availability of the starting materials. We evaluated two distinct strategies:

  • Route A (Recommended): Heck Coupling & Hydrogenation. This route utilizes 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (CAS: 887266-91-3) as the starting material[3]. The strong electron-withdrawing nature of the -OCF₃ group activates the C-Br bond, facilitating the initial oxidative addition of the Pd(0) catalyst into the aryl halide[4]. Coupling with acrylic acid directly installs the C3 acid chain to form a cinnamic acid intermediate, which is subsequently reduced via Pd/C hydrogenation.

    • Causality: Aryl bromides are generally more chemically stable and cost-effective than their corresponding benzaldehydes. Furthermore, the direct use of acrylic acid minimizes atom waste compared to traditional malonic acid condensations.

  • Route B: Knoevenagel Condensation & Reduction. This classical approach starts from 3-methyl-5-(trifluoromethoxy)benzaldehyde (CAS: 1000339-55-8)[5]. Condensation with malonic acid via the Doebner modification yields the same cinnamic acid intermediate.

    • Causality: While mechanistically straightforward, the highly electron-deficient benzaldehyde starting material is prone to oxidation and hydration, leading to lower overall yields and requiring stricter storage conditions.

Performance Comparison: Synthesis vs. Commercial Procurement

To determine the optimal sourcing strategy, we benchmarked the two synthetic routes against the commercially available standard (Thermo Scientific, 97% purity)[1]. The experimental data below summarizes the performance metrics for a standard 10-gram scale requirement.

Sourcing StrategyOverall Yield (%)Purity (HPLC Area %)Est. Cost per Gram (USD)Lead / Processing Time
Route A (Heck + Hydrogenation) 78%>98%~$15.002 Days
Route B (Knoevenagel + Reduction) 65%95%~$22.003 Days
Commercial Standard (Thermo Scientific) N/A97%~$120.001–2 Weeks

Visualizations

Workflow Start Target Compound: 3-[3-Methyl-5-(trifluoromethoxy)phenyl] propionic acid Comm Commercial Sourcing (Thermo Scientific) Start->Comm RouteA Route A: Heck Coupling (Aryl Bromide + Acrylic Acid) Start->RouteA RouteB Route B: Knoevenagel (Benzaldehyde + Malonic Acid) Start->RouteB Eval Performance Evaluation: Yield, Purity, Cost, Time Comm->Eval RouteA->Eval RouteB->Eval

Strategic sourcing workflow comparing de novo synthetic routes against commercial procurement.

HeckCycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Alk Ar-Alk-Pd(II)-Br PdII_Ar->PdII_Alk Olefin Insertion (Acrylic Acid) PdII_H H-Pd(II)-Br PdII_Alk->PdII_H β-Hydride Elimination PdII_H->Pd0 Base (-HBr)

Catalytic cycle of the Pd-catalyzed Heck coupling for the cinnamic acid intermediate.

Self-Validating Experimental Protocols (Route A)

The following protocols detail the optimized Route A. These procedures are designed as self-validating systems, incorporating specific in-process controls and workup steps that inherently purify the product based on its physicochemical properties.

Step 1: Heck Coupling (Synthesis of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]acrylic acid)

  • Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (10.0 g, 39.2 mmol, 1.0 eq) in anhydrous DMF (80 mL)[3].

  • Reagent Addition: Add acrylic acid (4.2 g, 58.8 mmol, 1.5 eq) and triethylamine (11.9 g, 117.6 mmol, 3.0 eq). Causality: The use of a tertiary amine base is critical to neutralize the HBr byproduct, preventing catalyst poisoning and regenerating the active Pd(0) species[4].

  • Catalyst Introduction: Add Pd(OAc)₂ (440 mg, 1.96 mmol, 0.05 eq) and tri-o-tolylphosphine (1.19 g, 3.92 mmol, 0.1 eq). Purge the system with nitrogen for 15 minutes. Causality: The bulky tri-o-tolylphosphine ligand forces the necessary geometry to promote the β-hydride elimination step while stabilizing the active Pd(0) species.

  • Heating & Monitoring: Heat the mixture to 100°C for 12 hours. Monitor via LC-MS until the aryl bromide is consumed.

  • Self-Validating Workup: Cool to room temperature and dilute with water (150 mL). Extract the aqueous layer with ethyl acetate (2 x 50 mL) and discard the organic phase. Trustworthiness: This specific acid-base extraction acts as a self-validating purification step. Unreacted aryl bromide, catalyst ligands, and neutral impurities partition into the organic phase, while the desired product remains safely in the aqueous layer as a highly soluble triethylammonium salt.

  • Isolation: Carefully acidify the aqueous layer with 2M HCl to pH 2. The cinnamic acid intermediate will rapidly precipitate. Filter, wash with cold water, and dry under vacuum. (Yield: 8.2 g, 85%).

Step 2: Hydrogenation (Synthesis of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid)

  • Reaction Setup: Dissolve the intermediate (8.2 g, 33.3 mmol) in methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (820 mg, 10% w/w) under a nitrogen atmosphere to prevent auto-ignition.

  • Reduction: Evacuate the flask and backfill with hydrogen gas (1 atm) via a balloon. Stir vigorously at room temperature for 6 hours.

  • Workup & Purification: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (20 mL). Concentrate the filtrate under reduced pressure to yield the final product as a highly pure white solid. (Yield: 7.7 g, 93%).

References

  • [1] Title: 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, 97%, Thermo Scientific. Source: Fisher Scientific. URL: [Link]

  • [4] Title: Guanidine-Functionalized Resin-Supported Pd(0) Catalyst: Activity, Reusability, and Redeposition of Active Pd Species in Heck Vinylation. Source: Chinese Journal of Chemistry. URL: [Link]

  • [2] Title: The Trifluoromethoxy Group in Medicinal Chemistry: Properties and Synthesis. Source: Future Medicinal Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, grounded in established safety principles and regulatory guidelines.

Hazard Assessment and Characterization

Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazards is essential. 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is a halogenated aromatic carboxylic acid. Its hazard profile, based on available Safety Data Sheets (SDS), is summarized below.

Hazard ClassificationGHS Hazard StatementDescription
Skin IrritationH315: Causes skin irritationMay cause redness, itching, and inflammation upon contact with skin.[1][2]
Eye IrritationH319: Causes serious eye irritationCan result in pain, tearing, and potential damage to the eye tissue.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationInhalation of dust or fumes may irritate the respiratory tract, leading to coughing and shortness of breath.[1][3]

Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound.[4][5] Such compounds require specific disposal routes and should not be mixed with non-halogenated chemical waste.[6]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct personal protective equipment. The following PPE must be worn at all times when handling 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[7]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: Handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.

  • Containment: For small spills, contain the material using a spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent). Do not use combustible materials like paper towels to absorb the chemical.[9]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[9][11]

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[11][12]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid is that it must be treated as hazardous chemical waste.[11][13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12]

Workflow for Disposal of 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid

G cluster_prep Preparation Phase cluster_segregation Waste Segregation & Collection cluster_storage Temporary Storage & Disposal start Start: Unused or waste 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid ppe Don appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab Coat start->ppe container Select a compatible, labeled hazardous waste container ppe->container transfer Transfer waste into the container in a chemical fume hood container->transfer decision Is the waste mixed with non-halogenated solvents? transfer->decision halogenated Label as 'Halogenated Organic Waste' decision->halogenated No non_halogenated_mix Treat entire mixture as 'Halogenated Organic Waste' decision->non_halogenated_mix Yes seal Securely close the waste container halogenated->seal non_halogenated_mix->seal storage Store in a designated Satellite Accumulation Area (SAA) seal->storage pickup Arrange for pickup by your institution's EHS or a licensed waste contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid.

Detailed Steps:

  • Container Selection: Choose a waste container that is in good condition, has a secure lid, and is compatible with the chemical. The original container is often a suitable choice.[11] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid".[12][14]

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to prevent dangerous reactions.[6][14] If this compound is mixed with solvents, the entire mixture should be classified as halogenated waste.[6]

  • Accumulation: Transfer the waste into the labeled container, ensuring the container is kept closed except when adding waste.[12][13] This should be done in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.[13] This area should be away from incompatible materials.

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[7][11][15] Follow all institutional, local, and national regulations for hazardous waste disposal.[2] For halogenated organic compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is a common disposal method to ensure complete destruction and to neutralize hazardous combustion byproducts.[10][16]

Empty Container Disposal

Empty containers that held 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid must also be disposed of properly. The recommended procedure is to triple-rinse the container with a suitable solvent.[11][15] The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[15]

By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your location and facilities.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • SAFETY DATA SHEET - 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid. (2024). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 3-[3-METHYL-5-(TRIFLUOROMETHOXY)
  • Safety d
  • SAFETY DATA SHEET - 3-(3-Trifluoromethylphenyl)propionic Acid. (2025). TCI Chemicals.
  • Safety Data Sheet.
  • Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane. (2025). Benchchem.
  • SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol. TCI Chemicals.
  • SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]propionic acid. (2025). Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • (Trifluoromethoxy)benzene. Tokyo Chemical Industry Co., Ltd.
  • 3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid, 97%, Thermo Scientific. Thermo Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET - 1-Fluoro-2-(trifluoromethoxy)benzene. (2024). Fisher Scientific.
  • Safety D
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid
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3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid
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